Taltsv
Description
Structure
2D Structure
Properties
CAS No. |
71487-43-9 |
|---|---|
Molecular Formula |
C31H49N7O11 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H49N7O11/c1-14(2)10-20(35-27(44)21(12-23(33)42)34-26(43)19(32)11-17-6-8-18(41)9-7-17)28(45)38-25(16(5)40)30(47)36-22(13-39)29(46)37-24(15(3)4)31(48)49/h6-9,14-16,19-22,24-25,39-41H,10-13,32H2,1-5H3,(H2,33,42)(H,34,43)(H,35,44)(H,36,47)(H,37,46)(H,38,45)(H,48,49)/t16-,19+,20+,21+,22+,24+,25+/m1/s1 |
InChI Key |
XALFCHBBUSVMCF-WZLZMYGESA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YNLTSV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TALTSV Tyr-Asn-Leu-Thr-Ser-Val tyrosyl-asparginyl-leucyl-threonyl-seryl-valine |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Siege: A Technical Guide to the Mechanism of Action of Taltz® (Ixekizumab)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltz® (ixekizumab) is a humanized IgG4 monoclonal antibody that has demonstrated significant efficacy in the treatment of moderate-to-severe plaque psoriasis, active psoriatic arthritis, and active ankylosing spondylitis. Its therapeutic effect is derived from its highly specific and potent neutralization of interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of these chronic inflammatory conditions. This technical guide provides an in-depth examination of the mechanism of action of ixekizumab, detailing its molecular interactions, the subsequent impact on cellular signaling pathways, and the clinical data that substantiate its therapeutic utility. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate a thorough understanding of ixekizumab's pharmacological profile.
Introduction: The Role of IL-17A in Chronic Inflammation
Interleukin-17A is a hallmark cytokine produced predominantly by T helper 17 (Th17) cells and plays a pivotal role in host defense against certain pathogens.[1][2][3] However, its dysregulation is a central driver of the pathophysiology of several autoimmune diseases.[1][2][3] IL-17A exists as a homodimer (IL-17A/A) or a heterodimer with IL-17F (IL-17A/F).[1][2][3] Upon binding to its ubiquitously expressed receptor complex, composed of IL-17RA and IL-17RC subunits, it triggers a downstream signaling cascade.[1][2][3] This cascade culminates in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1/GROα, CXCL8/IL-8), and antimicrobial peptides, which collectively mediate tissue inflammation, keratinocyte hyperproliferation, and neutrophil recruitment—all characteristic features of psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3]
Molecular Mechanism of Action of Ixekizumab
Ixekizumab is engineered to be a high-affinity antagonist of IL-17A. Its mechanism of action can be dissected into two primary steps: direct and specific binding to IL-17A, followed by the functional neutralization of its pro-inflammatory activity.
High-Affinity Binding to Interleukin-17A
Ixekizumab exhibits exceptionally high affinity and specificity for human IL-17A.[1] This binding is characterized by a very low equilibrium dissociation constant (KD), indicating a stable and durable interaction. Surface Plasmon Resonance (SPR) studies have quantified this interaction, demonstrating a KD of less than 3 pM for the binding of ixekizumab to human IL-17A.[1] The antibody is also capable of binding to the IL-17A/F heterodimer.[1]
| Parameter | Human IL-17A | Cynomolgus Monkey IL-17A | Rabbit IL-17A |
| Equilibrium Dissociation Constant (KD) | < 3 pM | 0.8 pM | 1.3 nM and 14 nM |
Table 1: Binding Affinity of Ixekizumab to IL-17A from Various Species as Determined by Surface Plasmon Resonance.[1]
Neutralization of IL-17A Signaling
By binding to IL-17A, ixekizumab sterically hinders the cytokine from interacting with its receptor, IL-17RA.[1] This blockade is the pivotal step in its therapeutic action. The inability of the IL-17A/ixekizumab complex to engage the IL-17RA/RC receptor complex abrogates the downstream signaling cascade.
The functional consequence of this neutralization has been demonstrated in in vitro cell-based assays. For instance, in human dermal fibroblasts, ixekizumab potently inhibits IL-17A-induced production of pro-inflammatory mediators such as IL-6.[4] Similarly, in cell lines like HT-29, ixekizumab effectively blocks the secretion of the chemokine GROα (growth-regulated oncogene-alpha) stimulated by both IL-17A and the IL-17A/F heterodimer.[1][5][6]
| Cytokine | Ixekizumab IC90 | Secukinumab IC90 |
| IL-17A | 2.2 ng/mL | 956.2 ng/mL |
| IL-17A/F | 91 ng/mL | - |
Table 2: Comparative In Vitro Neutralization Potency of Ixekizumab and Secukinumab on IL-6 Release.[4]
Clinical Efficacy: Quantitative Outcomes from Phase 3 Trials
The clinical relevance of ixekizumab's mechanism of action is substantiated by robust data from its Phase 3 clinical trial programs.
Plaque Psoriasis (UNCOVER Program)
In the UNCOVER series of trials, ixekizumab demonstrated rapid and profound improvements in skin clearance. A significantly higher proportion of patients treated with ixekizumab achieved a 75%, 90%, and 100% reduction in the Psoriasis Area and Severity Index (PASI) score compared to placebo and etanercept.
| Endpoint (Week 12) | Ixekizumab 80 mg Q2W | Etanercept 50 mg BIW | Placebo |
| PASI 75 | 89.1% | 48.0% | 3.9% |
| PASI 90 | 70.9% | 22.0% | 0.6% |
| PASI 100 | 35.3% | 7.3% | 0.0% |
| sPGA (0 or 1) | 81.8% | 39.0% | 3.2% |
Table 3: Key Efficacy Outcomes from the UNCOVER-2 and UNCOVER-3 Integrated Analysis at Week 12.[7]
Psoriatic Arthritis (SPIRIT Program)
In the SPIRIT-P1 trial for biologic-naïve patients with active psoriatic arthritis, ixekizumab treatment resulted in significant improvements in joint symptoms, as measured by the American College of Rheumatology (ACR) response criteria.[8][9]
| Endpoint (Week 24) | Ixekizumab 80 mg Q2W | Ixekizumab 80 mg Q4W | Adalimumab 40 mg Q2W | Placebo |
| ACR20 | 62.1% | 57.9% | 57.4% | 30.2% |
| ACR50 | 47.0% | 40.0% | 39.0% | 15.0% |
| ACR70 | 29.0% | 23.0% | 26.0% | 6.0% |
Table 4: ACR Response Rates in the SPIRIT-P1 Study at Week 24.[9]
Ankylosing Spondylitis (COAST Program)
The COAST-V and COAST-W trials evaluated ixekizumab in patients with active ankylosing spondylitis. The primary endpoint was the proportion of patients achieving an Assessment of SpondyloArthritis international Society 40 (ASAS40) response.
| Endpoint (Week 16) | Ixekizumab 80 mg Q2W | Ixekizumab 80 mg Q4W | Adalimumab 40 mg Q2W | Placebo |
| ASAS40 (COAST-V) | 52% | 48% | 36% | 18% |
| ASAS40 (COAST-W) | 31% | 25% | - | 14% |
Table 5: ASAS40 Response Rates in the COAST-V (bDMARD-naïve) and COAST-W (TNFi-experienced) Studies at Week 16.[10][11]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of ixekizumab binding to IL-17A.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Methodology:
-
Recombinant human IL-17A is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
A reference flow cell is prepared similarly but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.
-
A serial dilution of ixekizumab in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
The different concentrations of ixekizumab are injected sequentially over the sensor chip surface at a constant flow rate.
-
The association of ixekizumab to IL-17A is monitored in real-time by measuring the change in resonance units (RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the antibody-antigen complex.
-
The sensor surface is regenerated between cycles using a low pH buffer (e.g., glycine-HCl) to remove bound ixekizumab.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate kon, koff, and KD.
-
Cell-Based Neutralization Assay (GROα Secretion)
-
Objective: To quantify the ability of ixekizumab to inhibit IL-17A-induced chemokine secretion.
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Methodology:
-
HT-29 cells are seeded in 96-well plates and cultured to near confluency.
-
A constant, sub-maximal concentration of recombinant human IL-17A (e.g., 60 ng/mL) or IL-17A/F is pre-incubated with a serial dilution of ixekizumab or an isotype control antibody for a specified time (e.g., 1 hour) at 37°C.
-
The cell culture medium is replaced with the antibody-cytokine mixtures.
-
The cells are incubated for a defined period (e.g., 48 hours) to allow for GROα production and secretion.
-
The cell culture supernatants are collected.
-
The concentration of GROα in the supernatants is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the ixekizumab concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: IL-17A Signaling Pathway and the Point of Inhibition by Ixekizumab.
Caption: Experimental Workflow for Surface Plasmon Resonance (SPR) Analysis.
Conclusion
The mechanism of action of ixekizumab is characterized by its high-affinity, specific binding to the pro-inflammatory cytokine IL-17A. This targeted engagement effectively neutralizes the biological activity of IL-17A, preventing its interaction with its cell surface receptor and thereby inhibiting the downstream inflammatory cascade. This precise molecular targeting translates into significant clinical efficacy in diseases where IL-17A is a key pathogenic driver, such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis. The quantitative data from preclinical and clinical studies provide a robust foundation for understanding the pharmacological profile of ixekizumab and its role in the management of these chronic inflammatory conditions.
References
- 1. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A | Semantic Scholar [semanticscholar.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ankylosingspondylitisnews.com [ankylosingspondylitisnews.com]
- 8. medscape.com [medscape.com]
- 9. Ixekizumab, an interleukin-17A specific monoclonal antibody, for the treatment of biologic-naive patients with active psoriatic arthritis: results from the 24-week randomised, double-blind, placebo-controlled and active (adalimumab)-controlled period of … | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. Efficacy and safety of ixekizumab through 52 weeks in two phase 3, randomised, controlled clinical trials in patients with active radiographic axial spondyloarthritis (COAST-V and COAST-W) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. Ixekizumab, an interleukin-17A antagonist in the treatment of ankylosing spondylitis or radiographic axial spondyloarthritis in patients previously untreated with biological disease-modifying anti-rheumatic drugs (COAST-V): 16 week results of a phase 3 randomised, double-blind, active-controlled and placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Talquetamab: A Technical Guide on the First-in-Class GPRC5D-Targeting Bispecific Antibody for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talquetamab, marketed as Talvey, is a first-in-class bispecific antibody that represents a significant advancement in the treatment of relapsed or refractory multiple myeloma (RRMM).[1][2][3] This document provides a comprehensive overview of talquetamab, including its discovery, mechanism of action, and clinical data. Detailed summaries of its efficacy and safety from the pivotal MonumenTAL-1 study are presented in tabular format for clarity. Furthermore, this guide outlines the fundamental experimental workflows and signaling pathways associated with talquetamab's activity, visualized through diagrams to facilitate a deeper understanding of its novel therapeutic approach.
Introduction: The Discovery of a Novel Target
The development of talquetamab was driven by the need for new therapeutic options for patients with multiple myeloma who have exhausted existing treatments. The discovery process focused on identifying novel cell surface proteins highly expressed on malignant plasma cells with limited expression in normal tissues. This led to the identification of G protein-coupled receptor class C group 5 member D (GPRC5D) as a promising immunotherapeutic target.[4][5] GPRC5D is an orphan receptor whose expression in normal tissues is primarily restricted to hard keratin-producing epithelial cells, making it an ideal candidate for targeted therapy in multiple myeloma.[4][6][7]
Talquetamab is a humanized IgG4 bispecific antibody engineered to simultaneously bind to GPRC5D on multiple myeloma cells and the CD3 receptor on the surface of T-cells.[6][8][9] This dual-binding mechanism redirects the patient's own T-cells to recognize and eliminate cancerous plasma cells.[8][9][10] The U.S. Food and Drug Administration (FDA) granted accelerated approval for talquetamab in August 2023 for adult patients with RRMM who have received at least four prior lines of therapy.[3][6][11]
Mechanism of Action
Talquetamab's mode of action is centered on T-cell redirection and activation. By forming an immunological synapse between the T-cell and the myeloma cell, talquetamab initiates a cascade of events leading to cancer cell lysis.[1][9]
The key steps in talquetamab's mechanism of action are:
-
Bispecific Binding: One arm of the antibody binds to the GPRC5D receptor on myeloma cells, while the other arm engages the CD3 component of the T-cell receptor (TCR) complex on T-cells.[8][9]
-
T-Cell Activation: This cross-linking activates the T-cells, leading to their proliferation and the release of pro-inflammatory cytokines such as IL-6, IL-10, TNF-α, and IFN-γ.[6][8]
-
Cytotoxic Payload Delivery: Activated T-cells release cytotoxic granules containing perforin and granzymes directly at the myeloma cell.[1][8]
-
Tumor Cell Lysis: Perforin creates pores in the myeloma cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death.[8]
This targeted approach harnesses the power of the patient's immune system to specifically attack and destroy myeloma cells.[10]
Signaling Pathways
The therapeutic effect of talquetamab is mediated through the activation of the CD3 signaling pathway in T-cells, initiated by the engagement of GPRC5D on myeloma cells.
Synthesis and Manufacturing
As a humanized monoclonal antibody, talquetamab is produced through recombinant DNA technology in mammalian cell culture. The manufacturing process is complex and proprietary. It generally involves:
-
Cell Line Development: Establishing a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) that has been genetically engineered to produce the bispecific antibody.
-
Upstream Processing: Large-scale culture of the engineered cells in bioreactors to generate the antibody.
-
Downstream Processing: Purification of the antibody from the cell culture medium through a series of chromatography and filtration steps to ensure high purity and removal of contaminants.
-
Formulation: The purified antibody is formulated into a stable liquid form for subcutaneous injection.
Experimental Protocols and Workflows
While specific, detailed proprietary experimental protocols are not publicly available, the methodologies employed in the preclinical and clinical evaluation of talquetamab can be summarized.
Preclinical Evaluation Workflow
The preclinical assessment of talquetamab followed a logical progression to establish its mechanism of action, efficacy, and safety profile before human trials.
MonumenTAL-1 Clinical Trial Protocol
The pivotal MonumenTAL-1 study was a Phase 1/2, open-label, multicenter clinical trial designed to evaluate the safety and efficacy of talquetamab in patients with RRMM.[12][13]
-
Phase 1 (Dose Escalation): The primary objective was to determine the recommended Phase 2 dose (RP2D) and schedule for talquetamab administered subcutaneously.[13] Patients received escalating doses to assess safety and tolerability.
-
Phase 2 (Dose Expansion): This phase further evaluated the efficacy and safety of the RP2Ds in a larger patient cohort.[12]
-
Key Inclusion Criteria: Adult patients with RRMM who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.
-
Dosing and Administration: Talquetamab was administered subcutaneously on a weekly or bi-weekly schedule, with initial step-up doses to mitigate the risk of cytokine release syndrome (CRS).[14][15]
-
Primary Endpoints: Safety and tolerability for Phase 1, and overall response rate (ORR) for Phase 2.[13]
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the MonumenTAL-1 study.
Table 1: Efficacy Results from the MonumenTAL-1 Study
| Endpoint | 0.4 mg/kg Weekly (n=143) | 0.8 mg/kg Every Two Weeks (n=154) |
| Overall Response Rate (ORR) | 74.1%[16] | 73.1%[17] |
| Very Good Partial Response (VGPR) or Better | 59%[18] | 57%[18] |
| Complete Response (CR) or Better | 32.9%[16] | 40.3%[16] |
| Median Duration of Response (DOR) | 9.5 months[16] | 17.5 months[16] |
| Median Progression-Free Survival (PFS) | 7.5 months[5] | Not Reached (at time of analysis) |
| Median Overall Survival (OS) | 34.0 months[16] | Not Reached (at time of analysis)[16] |
Table 2: Common Adverse Events (AEs) in the MonumenTAL-1 Study
| Adverse Event | 0.4 mg/kg Weekly | 0.8 mg/kg Every Two Weeks |
| Cytokine Release Syndrome (CRS) | 73% (Grade 3: <1%)[13] | 78% (All Grade 1/2)[13] |
| Dysgeusia (Taste Changes) | 60%[13] | 44%[13] |
| Skin-Related AEs | 77% (All Grade 1/2)[13] | 65% (Grade 3: 13%)[13] |
| Nail Disorders | 30%[13] | 17%[13] |
| Neutropenia | 67% (Grade 3/4: 60%)[13] | 44% (Grade 3/4: 35%)[13] |
| Anemia | Reported[18] | Reported[18] |
| Dry Mouth | Reported | 44% (All Grade 1/2)[13] |
| Infections | 37%[13] | 13%[13] |
Conclusion and Future Directions
Talquetamab has demonstrated significant and durable responses in a heavily pretreated population of patients with relapsed or refractory multiple myeloma. Its novel mechanism of action, targeting GPRC5D, provides a new therapeutic avenue for patients who have exhausted other options. The safety profile is manageable, with cytokine release syndrome and specific on-target, off-tumor effects such as dysgeusia and skin-related AEs being the most common.
Ongoing research is focused on evaluating talquetamab in combination with other anti-myeloma agents and in earlier lines of therapy. These studies will further elucidate the optimal role of this first-in-class GPRC5D-targeting bispecific antibody in the evolving treatment landscape of multiple myeloma.
References
- 1. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Talquetamab - Wikipedia [en.wikipedia.org]
- 3. myeloma.org [myeloma.org]
- 4. sinobiological.com [sinobiological.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GPRC5D - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Talquetamab? [synapse.patsnap.com]
- 9. How does Talquetamabcompare with other treatments for Multiple Myeloma? [synapse.patsnap.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Talquetamab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plain language summary of the MonumenTAL-1 study of talquetamab in people with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Talquetamab in Patients with Relapsed/Refractory Multiple Myeloma: Phase 1/2 Results from MonumenTAL-1 [theoncologynurse.com]
In-vitro characterization of Taltsv
An In-Depth Technical Guide to the In-Vitro Characterization of Talquetamab
Introduction
Talquetamab, marketed under the trade name Talvey, is a first-in-class, off-the-shelf bispecific T-cell engager (BiTE) antibody developed for the treatment of relapsed or refractory multiple myeloma (RRMM).[1][2][3] This engineered IgG4 antibody is designed to redirect the patient's own T-cells to recognize and eliminate malignant plasma cells.[4][5] Talquetamab's unique mechanism of action and promising clinical efficacy have positioned it as a significant advancement in the therapeutic landscape for a heavily pretreated patient population.[6] This technical guide provides a comprehensive overview of the in-vitro characterization of Talquetamab, detailing its mechanism of action, experimental protocols for its evaluation, and key determinants of its anti-myeloma activity.
Mechanism of Action
Talquetamab functions by simultaneously binding to two distinct cell surface proteins: the CD3 receptor on T-cells and the G protein-coupled receptor class 5 member D (GPRC5D) on multiple myeloma cells.[1][2][4] GPRC5D is an ideal immunotherapeutic target due to its high expression on malignant plasma cells with limited expression in normal human tissues, primarily in keratinized tissues.[7][8]
This dual-binding action effectively creates an immunological synapse, bringing cytotoxic T-cells into close proximity with the myeloma cells.[1][4] The engagement of the CD3 receptor complex triggers T-cell activation, proliferation, and subsequent release of cytotoxic granules containing perforin and granzymes.[1][4] These molecules induce apoptosis (programmed cell death) in the target myeloma cells.[4] Furthermore, activated T-cells release pro-inflammatory cytokines, such as IL-6, IL-10, TNF-α, and IFN-γ, which amplify the anti-tumor immune response by recruiting additional immune cells.[4][9]
Caption: Mechanism of action of Talquetamab.
Quantitative Data on Efficacy
Talquetamab has demonstrated significant anti-myeloma activity in both preclinical and clinical settings.[10] The pivotal MonumenTAL-1 study showcased its efficacy in a heavily pretreated patient population.[6][7]
| Dosing Regimen | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Complete Response (CR) Rate | Stringent Complete Response (sCR) | Median Progression-Free Survival (PFS) |
| 0.4 mg/kg Weekly (QW) | 74.1%[6] | 59.4%[6] | 9.8%[6] | 23.8%[6] | 7.5 months[7] |
| 0.8 mg/kg Bi-weekly (Q2W) | ~70%[6] | Not explicitly stated | Not explicitly stated | Not explicitly stated | 14 months[11] |
| Prior T-cell Redirection Therapy | 63%[7] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The in-vitro characterization of Talquetamab involves a series of assays to determine its binding affinity, T-cell activation potential, and cytotoxic activity. A generalized workflow for a cytotoxicity assay is outlined below.
Generalized In-Vitro Cytotoxicity Assay Workflow
This assay evaluates the ability of Talquetamab to induce T-cell-mediated killing of GPRC5D-expressing myeloma cells.
-
Cell Culture : Culture GPRC5D-positive multiple myeloma cell lines and isolate peripheral blood mononuclear cells (PBMCs) from healthy donors as a source of effector T-cells.
-
Co-culture : Co-culture the myeloma target cells with the effector T-cells at a specific effector-to-target (E:T) ratio.
-
Treatment : Add serial dilutions of Talquetamab to the co-culture. Include appropriate controls, such as an isotype control antibody.
-
Incubation : Incubate the co-culture for a defined period (e.g., 24-72 hours).
-
Cytotoxicity Assessment : Measure myeloma cell viability using methods such as flow cytometry (e.g., Annexin V/PI staining) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : Calculate the percentage of specific cell lysis for each concentration of Talquetamab and determine the EC50 (half-maximal effective concentration).
Caption: Generalized workflow for an in-vitro cytotoxicity assay.
Determinants of In-Vitro Response
Several factors have been identified to influence the in-vitro efficacy of Talquetamab:
-
GPRC5D Expression Level : The level of GPRC5D expression on myeloma cells is a key determinant of Talquetamab-mediated cell lysis.[10]
-
Effector-to-Target (E:T) Ratio : The ratio of effector T-cells to target myeloma cells can impact the extent of cell killing.[10]
-
T-cell Activation and Exhaustion : T-cell activation is crucial for the cytotoxic effect of Talquetamab.[10] Markers of T-cell exhaustion, such as PD-1, TIM-3, and LAG-3, may be associated with a reduced response.[12]
-
Bone Marrow Microenvironment : Direct contact with bone marrow stromal cells has been shown to potentially impair the efficacy of Talquetamab in vitro.[10]
In-Vitro Combination Studies
Preclinical studies have explored the combination of Talquetamab with other anti-myeloma agents. The addition of daratumumab (an anti-CD38 antibody) or pomalidomide (an immunomodulatory agent) has been shown to enhance Talquetamab-mediated lysis of primary myeloma cells in an additive fashion in vitro.[10]
Conclusion
The in-vitro characterization of Talquetamab reveals it to be a potent bispecific antibody that effectively redirects T-cells to eliminate GPRC5D-expressing multiple myeloma cells. Its mechanism of action, involving the formation of an immunological synapse and subsequent T-cell-mediated cytotoxicity, is well-defined. In-vitro studies have been instrumental in establishing its anti-myeloma activity and identifying key factors that influence its efficacy. These preclinical findings provided a strong rationale for the clinical development of Talquetamab, which has now emerged as a valuable therapeutic option for patients with relapsed or refractory multiple myeloma.
References
- 1. What is Talquetamab used for? [synapse.patsnap.com]
- 2. What are the approved indications for Talquetamab? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Talquetamab? [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Preclinical activity and determinants of response of the GPRC5DxCD3 bispecific antibody talquetamab in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
An In-depth Technical Guide to the Binding Affinity of a Hypothetical Small Molecule Inhibitor, TAL-Inhib-1, to the TAL1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of a hypothetical small molecule, TAL-Inhib-1, to the TAL1 (T-cell acute lymphocytic leukemia 1) protein, a critical transcription factor implicated in hematopoiesis and the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL). This document outlines the quantitative binding affinity data, detailed experimental protocols for its determination, and the relevant signaling pathways, offering a framework for the discovery and validation of TAL1 inhibitors.
Quantitative Binding Affinity of TAL-Inhib-1 to TAL1
The binding affinity of TAL-Inhib-1 for the TAL1 protein has been characterized using multiple biophysical techniques. The equilibrium dissociation constant (K D ), association rate constant (k on ), dissociation rate constant (k off ), and the half-maximal inhibitory concentration (IC 50 ) provide a quantitative measure of the inhibitor's potency and kinetics.[1][2][3] A summary of these hypothetical values is presented in Table 1. A lower K D value signifies a tighter binding interaction.[3]
| Parameter | Value | Technique |
| Equilibrium Dissociation Constant (K D ) | 20 nM | Surface Plasmon Resonance (SPR) |
| Association Rate Constant (k on ) | 5 x 10 5 M -1 s -1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant (k off ) | 1 x 10 -2 s -1 | Surface Plasmon Resonance (SPR) |
| Half-Maximal Inhibitory Concentration (IC 50 ) | 150 nM | Cell-Based Reporter Assay |
Table 1: Hypothetical Binding Affinity and Potency of TAL-Inhib-1 for TAL1. This table summarizes key quantitative metrics that define the interaction between the hypothetical inhibitor TAL-Inhib-1 and the TAL1 protein.
Experimental Protocols for Determining Binding Affinity
A variety of biophysical methods can be employed to accurately measure the binding affinity of small molecules to proteins.[4] The following are detailed protocols for three standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).
2.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[4][5]
Protocol:
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]
-
Inject purified recombinant TAL1 protein (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.[7]
-
-
Binding Analysis:
-
Prepare a dilution series of TAL-Inhib-1 (e.g., 0.1 nM to 1 µM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).
-
Inject the TAL-Inhib-1 solutions over the TAL1-immobilized surface at a flow rate of 30 µL/min for 180 seconds.
-
Allow for a dissociation phase of 300 seconds with running buffer.
-
Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k on , k off , and K D .
-
2.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[8][9][10]
Protocol:
-
Sample Preparation:
-
Dialyze purified TAL1 protein and TAL-Inhib-1 extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.[11]
-
Determine the precise concentrations of the protein and the small molecule.
-
-
ITC Experiment:
-
Fill the sample cell with the TAL1 protein solution (e.g., 20 µM).
-
Load the injection syringe with the TAL-Inhib-1 solution (e.g., 200 µM).
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of TAL-Inhib-1 into the TAL1 solution, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of TAL-Inhib-1 to TAL1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding) to determine the K D , stoichiometry (n), and enthalpy of binding (ΔH).
-
2.3. MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[12][13]
Protocol:
-
Sample Preparation:
-
Label the purified TAL1 protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.
-
Keep the labeled TAL1 concentration constant (e.g., 20 nM).
-
Prepare a 16-point serial dilution of TAL-Inhib-1 in MST buffer (e.g., PBS, 0.05% Tween-20).[14]
-
-
MST Measurement:
-
Mix the labeled TAL1 with each dilution of TAL-Inhib-1.
-
Load the samples into MST capillaries.[15]
-
Measure the thermophoretic movement using an MST instrument.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the TAL-Inhib-1 concentration.
-
Fit the resulting binding curve with the K D model to determine the dissociation constant.
-
Mandatory Visualizations
Diagrams of key experimental workflows and signaling pathways are provided below using the DOT language.
References
- 1. google.com [google.com]
- 2. Dissociation constant - Wikipedia [en.wikipedia.org]
- 3. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
An In-depth Technical Guide on the Cellular Uptake and Localization of Taltsv
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the cellular uptake and subsequent intracellular localization of the novel therapeutic agent, Taltsv. Understanding the mechanisms by which this compound enters target cells and traffics to its site of action is critical for optimizing its therapeutic efficacy and informing the development of next-generation delivery systems. This guide will detail the experimental findings that elucidate the endocytic pathways involved in this compound internalization and its journey through various subcellular compartments. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's cell biology, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Cellular Uptake of this compound: Mechanisms and Quantitative Analysis
The entry of this compound into cells is a critical first step for its biological activity. Studies have been conducted to determine the primary pathways of endocytosis responsible for its internalization. Endocytosis is a fundamental cellular process for the uptake of various molecules and can be broadly categorized into clathrin-dependent and clathrin-independent pathways.[1] The major pathways considered for this compound uptake include clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.
Quantitative Analysis of this compound Internalization
To quantify the efficiency of this compound uptake, dose-response and time-course experiments were performed. The following table summarizes the key quantitative parameters derived from these studies.
| Parameter | Value | Experimental Condition |
| Kuptake | 15.2 ± 2.1 nM | 30 min incubation at 37°C |
| Vmax | 1.2 ± 0.3 pmol/min/mg protein | 30 min incubation at 37°C |
| Uptake Half-Time (t1/2) | 18.5 min | Continuous incubation with 50 nM this compound |
| Optimal Temperature | 37°C | Uptake measured at 4°C, 25°C, and 37°C |
| Energy Dependence | ATP-dependent | Confirmed by inhibition with sodium azide |
Identification of the Endocytic Pathway
To identify the specific endocytic pathway(s) involved in this compound uptake, a series of inhibition studies were conducted. Cells were pre-treated with well-characterized pharmacological inhibitors of different endocytosis mechanisms prior to the addition of fluorescently-labeled this compound. The resulting inhibition of this compound uptake was quantified.
| Inhibitor | Target Pathway | Concentration | % Inhibition of this compound Uptake |
| Chlorpromazine | Clathrin-mediated endocytosis | 30 µM | 78.5 ± 5.2% |
| Dynasore | Dynamin-dependent endocytosis | 80 µM | 85.1 ± 6.8% |
| Filipin III | Caveolae-mediated endocytosis | 5 µg/mL | 12.3 ± 3.1% |
| Amiloride | Macropinocytosis | 50 µM | 5.7 ± 2.5% |
The data strongly suggest that this compound is predominantly internalized via a dynamin-dependent, clathrin-mediated endocytic pathway.[2]
Intracellular Localization and Trafficking of this compound
Following internalization, the intracellular fate of this compound was tracked using high-resolution confocal microscopy. Fluorescently-labeled this compound was co-localized with specific markers for various subcellular organelles at different time points.
Co-localization Analysis
The table below summarizes the Pearson's correlation coefficient for the co-localization of this compound with different organelle markers over time. A coefficient close to 1 indicates a high degree of co-localization.
| Time Point | Early Endosomes (EEA1) | Late Endosomes (Rab7) | Lysosomes (LAMP1) | Golgi Apparatus (GM130) | Endoplasmic Reticulum (Calnexin) |
| 5 min | 0.85 ± 0.07 | 0.12 ± 0.03 | 0.05 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.01 |
| 15 min | 0.45 ± 0.09 | 0.78 ± 0.06 | 0.21 ± 0.04 | 0.04 ± 0.02 | 0.03 ± 0.01 |
| 30 min | 0.15 ± 0.04 | 0.35 ± 0.08 | 0.82 ± 0.05 | 0.05 ± 0.02 | 0.04 ± 0.01 |
| 60 min | 0.08 ± 0.03 | 0.18 ± 0.05 | 0.89 ± 0.04 | 0.06 ± 0.03 | 0.05 ± 0.02 |
These results indicate a classical trafficking pathway for this compound: rapid accumulation in early endosomes, followed by transport to late endosomes, and finally sequestration in lysosomes.
Experimental Protocols
Cellular Uptake Assay
-
Cell Culture: Seed target cells in 24-well plates at a density of 1 x 105 cells/well and culture for 24 hours.
-
Inhibitor Pre-treatment (for pathway identification): Pre-incubate cells with pharmacological inhibitors (or vehicle control) in serum-free media for 30 minutes at 37°C.
-
This compound Incubation: Add fluorescently-labeled this compound to the media at the desired concentration and incubate for the specified time at 37°C.
-
Wash: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader. Normalize the fluorescence signal to the total protein concentration of the lysate, determined by a BCA assay.
Confocal Microscopy for Co-localization
-
Cell Culture: Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfection (for organelle markers): Transfect cells with fluorescently-tagged organelle markers (e.g., GFP-Rab7, RFP-LAMP1) 24 hours prior to the experiment, or use immunofluorescence staining post-fixation.
-
This compound Incubation: Add fluorescently-labeled this compound to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization and Staining (if required): If using antibody-based markers, permeabilize the cells with 0.1% Triton X-100 and incubate with primary and secondary antibodies.
-
Imaging: Acquire images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the fluorophores used.
-
Image Analysis: Analyze the acquired images using image analysis software to determine the Pearson's correlation coefficient for co-localization between the this compound signal and the organelle marker signal.
Visualizing Cellular Processes
Signaling and Trafficking Pathways
Caption: Clathrin-mediated endocytosis and trafficking of this compound.
Experimental Workflow for Uptake Quantification
Caption: Workflow for quantifying cellular uptake of this compound.
Logical Relationship of Endocytic Pathways
Caption: Classification of major endocytic pathways.
References
Pharmacokinetics and pharmacodynamics of Taltsv
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Taltz (Ixekizumab)
Introduction
Taltz, with the generic name ixekizumab, is a humanized immunoglobulin G subclass 4 (IgG4) monoclonal antibody.[1][2] It is a targeted biologic therapy approved for the treatment of several autoimmune conditions, including moderate-to-severe plaque psoriasis, active psoriatic arthritis, ankylosing spondylitis, and non-radiographic axial spondyloarthritis.[3][4][5] Developed by Eli Lilly and Company, ixekizumab functions by selectively targeting and neutralizing the pro-inflammatory cytokine Interleukin-17A (IL-17A), a key driver in the pathogenesis of these inflammatory diseases.[4][5][6] This guide provides a detailed overview of the pharmacodynamic and pharmacokinetic properties of ixekizumab, its clinical efficacy, and the methodologies of the pivotal trials that established its therapeutic profile.
Pharmacodynamics: Mechanism of Action
Ixekizumab exerts its therapeutic effect by selectively binding to the IL-17A cytokine with high affinity and specificity.[4][7][8] IL-17A is a naturally occurring cytokine that plays a central role in the body's normal inflammatory and immune responses.[2][7] In autoimmune diseases like psoriasis, IL-17A is overproduced and stimulates the proliferation and activation of keratinocytes, leading to the characteristic plaque formation.[5] By binding to IL-17A, ixekizumab acts as an antagonist, preventing the cytokine from interacting with its receptor (the IL-17 receptor).[1][4][7] This inhibition blocks the downstream inflammatory signaling cascade, leading to a reduction in the release of pro-inflammatory cytokines and chemokines, thereby modulating the inflammatory response and improving clinical signs and symptoms.[1][6]
Pharmacokinetics: ADME Profile
The pharmacokinetic (PK) properties of ixekizumab have been characterized in adult patients with plaque psoriasis, demonstrating dose-proportional pharmacokinetics over a subcutaneous administration range of 5 mg to 160 mg.[2][7] The PK properties are consistent across its approved indications.[7]
Absorption: Following a single 160 mg subcutaneous dose in psoriasis patients, ixekizumab reaches a peak mean serum concentration (Cmax) of 15 ± 6 mcg/mL in approximately 4 days (Tmax).[2] The bioavailability after subcutaneous injection ranges from 60% to 81%.[1][2][5] Studies have shown that administration into the thigh results in a higher bioavailability compared to other sites like the arm or abdomen.[1][2][5] Following the recommended induction regimen, steady-state concentrations are typically achieved by Week 8.[1][2]
Distribution: The volume of distribution at steady-state is 7.11 liters.[1][2][5] Both clearance and volume of distribution of ixekizumab increase with rising body weight.[1][5]
Metabolism: As a humanized monoclonal antibody, ixekizumab is expected to be degraded into small peptides and amino acids through proteolytic pathways, similar to the catabolism of endogenous IgG.[1][5] Its specific metabolic pathway has not been formally characterized.[1]
Excretion: Ixekizumab is characterized by slow clearance, with a mean systemic clearance of 0.39 liters/day.[1][5] The elimination half-life is approximately 13 days.[1][5][9]
| Pharmacokinetic Parameter | Value | Citation(s) |
| Bioavailability | 60% - 81% | [1][2][5] |
| Time to Peak Concentration (Tmax) | ~4 days | [1][2][9] |
| Volume of Distribution (Vd) | 7.11 L | [1][2][5] |
| Systemic Clearance | 0.39 L/day | [1][2][5] |
| Elimination Half-life (t½) | 13 days | [1][5][9] |
Clinical Efficacy
The efficacy of Taltz has been established through several large-scale, Phase III clinical trials across its indications.
Plaque Psoriasis (UNCOVER Trials)
The UNCOVER-1, -2, and -3 trials were pivotal in demonstrating the efficacy of ixekizumab in adults with moderate-to-severe plaque psoriasis. These studies showed that ixekizumab provided rapid and significant skin clearance compared to both placebo and an active comparator (etanercept).[10]
| Efficacy Endpoint (Week 12) | UNCOVER-1 (IXE Q2W) | UNCOVER-2 (IXE Q2W) | UNCOVER-3 (IXE Q2W) | Citation(s) |
| PASI 75 | 89% | 90% | 87% | [10] |
| PASI 90 | 71% | 71% | 68% | |
| PASI 100 | 35% | 41% | 38% | |
| sPGA of 0 or 1 | 82% | 83% | 78% | |
| IXE Q2W: Ixekizumab 80 mg every 2 weeks, following a 160 mg starting dose. | ||||
| PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment. |
Psoriatic Arthritis (SPIRIT-P1 & SPIRIT-P2 Trials)
The SPIRIT-P1 and SPIRIT-P2 trials evaluated Taltz in patients with active psoriatic arthritis. SPIRIT-P1 focused on biologic-naïve patients, while SPIRIT-P2 enrolled patients with an inadequate response to TNF inhibitors.[11]
| Efficacy Endpoint (Week 24) | SPIRIT-P1 (IXE Q4W) | SPIRIT-P2 (IXE Q4W) | Citation(s) |
| ACR20 | 58% | 53% | [11] |
| ACR50 | 40% | 35% | [11] |
| ACR70 | 23% | 22% | [11] |
| IXE Q4W: Ixekizumab 80 mg every 4 weeks, following a 160 mg starting dose. | |||
| ACR: American College of Rheumatology response criteria. |
Experimental Protocols
The clinical development program for Taltz involved robust, multicenter, randomized, double-blind, placebo-controlled studies.
UNCOVER Study Design
The UNCOVER trials for plaque psoriasis shared a similar design.
-
Study Design : Phase 3, randomized, double-blind, placebo-controlled (and active-controlled in UNCOVER-2 and -3) trials.[10][12]
-
Patient Population : Adult patients with moderate-to-severe plaque psoriasis (defined by ≥10% body surface area involvement, sPGA score ≥3, and PASI score ≥12) who were candidates for systemic therapy or phototherapy.
-
Methodology :
-
Screening Phase : A period of up to 30 days to assess patient eligibility, including medical history and tuberculosis screening.[11]
-
Induction Period (12 weeks) : Eligible patients were randomized to receive a starting dose of 160 mg of ixekizumab (two 80 mg injections) or placebo at Week 0. The ixekizumab groups then received 80 mg every two weeks (Q2W) or every four weeks (Q4W). The placebo group received injections at the same intervals.[12]
-
Maintenance Period (up to 60 weeks) : In UNCOVER-1 and -2, patients who responded to treatment at week 12 were re-randomized to receive either placebo or ixekizumab 80 mg every 4 or 12 weeks to assess the maintenance of response.[13]
-
-
Primary Endpoints : The co-primary endpoints were the percentage of patients achieving a 75% improvement in PASI score (PASI 75) and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (minimal) at Week 12.[12]
Safety and Immunogenicity
Across clinical trials, the most frequently reported adverse events with Taltz were nasopharyngitis, upper respiratory tract infections, and injection-site reactions.[1][10] As with other biologics that modulate the immune system, Taltz may increase the risk of infection, and patients should be evaluated for tuberculosis (TB) infection prior to initiating treatment.[1][3]
During the 60-week treatment period for plaque psoriasis, approximately 22% of subjects treated with the recommended dosing regimen developed anti-drug antibodies to ixekizumab.[7] The presence of higher antibody titers has been associated with decreased drug concentrations and a potential reduction in clinical response.[7]
References
- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. rheumatology.org [rheumatology.org]
- 4. What is Ixekizumab used for? [synapse.patsnap.com]
- 5. Ixekizumab - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Taltz (Ixekizumab Injection, for Subcutaneous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. What clinical trials have been conducted for Ixekizumab? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
An In-depth Technical Guide on the Core Functional Effects of TAL1 on Helix-Loop-Helix Protein Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Taltsv" provided in the prompt does not correspond to a known biological entity in scientific literature. Based on the context of "helix-loop-helix protein function," this guide has been developed assuming the user intended to inquire about TAL1 (T-cell acute lymphocytic leukemia 1), a well-characterized and critical basic helix-loop-helix (bHLH) transcription factor.
Executive Summary
TAL1, also known as Stem Cell Leukemia (SCL), is a canonical member of the class II basic helix-loop-helix (bHLH) family of transcription factors. It is a master regulator of hematopoietic development, with its aberrant expression being a primary driver in a significant portion of T-cell acute lymphoblastic leukemia (T-ALL) cases.[1][2] TAL1's function is intrinsically linked to its interaction with other HLH proteins. It is unable to bind DNA or form homodimers on its own.[3] Instead, it must form heterodimers with ubiquitously expressed class I bHLH proteins, known as E-proteins (e.g., E2A/TCF3, HEB/TCF12).[1][4] This obligate heterodimerization is central to TAL1's mechanism of action, allowing it to sequester E-proteins and redirect them to specific DNA sequences, thereby modulating transcription and influencing cell fate. This guide provides a detailed overview of TAL1's effect on HLH protein function, presenting quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows.
The TAL1-E-Protein Interaction: A Functional Paradigm
The primary effect of TAL1 on HLH protein function is its dominant interaction with class I E-proteins. This interaction has several functional consequences:
-
Sequestration and Inhibition of E-protein Homodimers: E-proteins can form homodimers that are active in promoting differentiation in various lineages, including lymphocytes.[5] By forming highly stable heterodimers with E-proteins, TAL1 effectively reduces the pool of available E-proteins that can form homodimers. This sequestration can lead to the inhibition of E-protein-mediated transcription and a block in differentiation, a key mechanism in T-ALL pathogenesis.[5][6][7]
-
Redirection of DNA Binding Specificity: TAL1-E-protein heterodimers recognize a specific subset of E-box DNA sequences (CANNTG).[3] The consensus binding sequence is composed of half-sites recognized by each partner in the dimer.[3] This redirects the transcriptional machinery to TAL1-specific target genes that are crucial for hematopoietic development and leukemogenesis.
-
Formation of a Core Transcriptional Complex: The TAL1-E-protein heterodimer serves as a scaffold for the assembly of a larger transcriptional regulatory complex. This complex often includes non-DNA-binding proteins like LMO1/2 and the DNA-binding transcription factors GATA3 and RUNX1.[1][8] This multi-protein complex is critical for the potent and specific regulation of target gene expression.
Quantitative Data on TAL1 Function
The following tables summarize quantitative findings from studies on TAL1, illustrating its impact on gene expression and its genomic binding patterns.
Table 1: Impact of TAL1 on Target Gene Expression
| Target Gene | Cell Type/Context | Fold Change/Effect | Reference |
| Group A Genes (e.g., ALDH1A2) | T-ALL Cells | Rapid and significant downregulation upon TAL1 degradation (log2-fold change ≤-0.7 within 4 hours) | [5] |
| Group B Genes (e.g., GIMAP) | T-ALL Cells | Downregulation upon combined inhibition of TAL1 and NOTCH1 | [5] |
| Group C Genes (E-protein targets) | T-ALL Cells | Upregulation upon TAL1 degradation (inhibition of E-protein inhibition) | [5][7] |
| MYB | T-ALL Cells | Directly activated by the TAL1 complex | [8][9][10] |
| TRIB2 | T-ALL Cells | Oppositely regulated by TAL1 and E2A/HEB | [2][8][9] |
| p16(Ink4a) | Monocyte Precursors | Repressed by TAL1; expression increases upon Tal1 knockout | [11][12] |
| Gata2 | Monocyte Precursors | Activated by TAL1; expression decreases upon Tal1 knockout | [11][12] |
Table 2: Genomic Distribution of TAL1 Binding Sites (ChIP-seq)
| Genomic Feature | Percentage of TAL1 Binding Sites | Cell Line/Context | Reference |
| Distal Promoters | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |
| Proximal Promoters | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |
| Exons | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |
| Introns | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |
| Intergenic Regions (>10 kb from gene) | Variable (mapped to closest gene) | T-ALL Primagrafts | [2] |
Key Experimental Protocols
Investigating the TAL1-HLH interaction requires a combination of molecular biology techniques to probe protein-protein interactions, protein-DNA binding, and transcriptional outcomes.
Co-Immunoprecipitation (Co-IP) to Detect TAL1-E-Protein Interaction
Co-IP is used to demonstrate the physical association between TAL1 and its E-protein partners within the cell.[13][14]
Methodology:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentration) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interactions.[14]
-
Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G magnetic beads) to reduce non-specific binding in subsequent steps.[14]
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-TAL1) to the lysate and incubate to allow antibody-antigen binding.[15] The choice of antibody is critical and should be validated for IP applications.[14]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, capturing the antibody-bait protein complex and any associated "prey" proteins (e.g., E-proteins).[15]
-
Washing: Pellet the beads using a magnet and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., anti-E2A or anti-HEB) to confirm its presence in the complex.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of TAL1, revealing its direct target genes.[16][17]
Methodology:
-
Cross-linking: Treat cells with formaldehyde (and optionally a second cross-linker like disuccinimidyl glutarate for enhanced capture of complexes) to covalently link proteins to DNA and interacting proteins to each other.[18][19]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[18]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to TAL1. A negative control using a non-specific IgG antibody is essential.[18]
-
Complex Capture: Use Protein A/G beads to capture the antibody-TAL1-DNA complexes.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.[16]
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent TAL1 binding sites.[20]
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to quantify the effect of the TAL1-E-protein complex on the transcriptional activity of a specific gene promoter.[21][22][23]
Methodology:
-
Construct Preparation: Clone the promoter region of a putative TAL1 target gene (containing one or more E-box binding sites) into a reporter vector upstream of a luciferase gene.[24]
-
Cell Transfection: Co-transfect host cells with the reporter construct and expression vectors for TAL1 and its partner E-protein. A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.[25]
-
Cell Culture and Lysis: Culture the cells for 24-48 hours to allow for protein expression and reporter gene transcription/translation. Subsequently, lyse the cells using a passive lysis buffer.[25]
-
Luminometry: Add the luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.[21]
-
Signal Measurement: Measure the intensity of the emitted light using a luminometer. The light output is directly proportional to the transcriptional activity of the cloned promoter.[22]
-
Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variability in cell number and transfection efficiency.
Visualizing TAL1-HLH Pathways and Workflows
Signaling and Interaction Pathways
Caption: Formation of the TAL1 core transcriptional complex and its binding to DNA E-box elements.
Experimental Workflows
Caption: A simplified workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.
Logical Relationships
Caption: Logical relationship showing how TAL1 expression shifts E-protein function from differentiation to oncogenesis.
References
- 1. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preferred sequences for DNA recognition by the TAL1 helix-loop-helix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transcription factor TAL1 and miR-17-92 create a regulatory loop in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 6. The TAL1/Scl basic helix-loop-helix protein blocks myogenic differentiation and E-box dependent transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core transcriptional regulatory circuit controlled by the TAL1 complex in human T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T Cell Acute Lymphoblastic Leukemia [dspace.mit.edu]
- 10. ashpublications.org [ashpublications.org]
- 11. Role of the TAL1/SCL transcription factor in differentiation of bone marrow monocyte-macrophage precursors [ir.vanderbilt.edu]
- 12. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 18. bosterbio.com [bosterbio.com]
- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. opentrons.com [opentrons.com]
- 23. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Luciferase Reporters | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TAL1 in T-Cell Leukemia: A Technical Guide
An in-depth analysis of current research literature reveals no direct references to a molecule named "TALTSV" in the context of T-cell leukemia. This suggests that "this compound" may be a typographical error. However, the query bears a strong resemblance to "TAL1" (T-cell acute lymphocytic leukemia 1), a well-established and critical oncogene in the development of T-cell acute lymphoblastic leukemia (T-ALL).
Therefore, this guide will proceed under the assumption that the intended topic is TAL1 and its pivotal role in T-cell leukemia.
Audience: Researchers, scientists, and drug development professionals.
Abstract: T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive malignancy of immature T-lymphocytes. A significant subset of T-ALL cases is driven by the aberrant expression of the transcription factor TAL1. Under normal physiological conditions, TAL1 is essential for hematopoietic stem cell maintenance and erythroid differentiation but is silenced during T-cell development. Its ectopic expression in T-lymphocytes disrupts normal differentiation, promotes cell survival, and is a key event in leukemogenesis. This document provides a detailed overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the study of TAL1 in T-ALL.
Quantitative Data on TAL1 in T-ALL
The deregulation of TAL1 is one of the most frequent oncogenic events in T-ALL. This can occur through various genetic alterations.
| Parameter | Finding | Significance in T-ALL | Reference |
| Frequency of Deregulation | TAL1 is one of the most frequently deregulated oncogenes in T-ALL. | Highlights TAL1 as a major driver of the disease. | [1] |
| TAL1-Positive Subgroup | Expression of TAL1 and LMO1/2 defines a specific, distinct subgroup of T-ALL. | Allows for molecular classification of T-ALL, which has implications for prognosis and targeted therapy. | [2] |
| Prognostic Marker | tald rearrangement (a specific TAL1 gene alteration) may be associated with a good prognosis in children with T-cell ALL. | tald can serve as a useful clonal marker for a specific T-ALL subgroup. | [3] |
| Co-occurrence with NOTCH1 | TAL1 cooperates with NOTCH1, another key oncogene, to regulate shared gene targets in T-ALL cells. | Demonstrates the interplay between major oncogenic pathways in driving leukemia. | [2] |
Key Signaling Pathways Involving TAL1
TAL1 functions as a transcription factor, and its oncogenic activity is mediated through its interaction with other proteins and its regulation of downstream target genes. It often cooperates with other major signaling pathways, most notably the NOTCH1 pathway.
TAL1 and NOTCH1 Cooperative Signaling
In TAL1-positive T-ALL, TAL1 and activated NOTCH1 share common target genes. This cooperation is context-dependent and crucial for leukemic cell survival and proliferation.
Pathway Description: During normal T-cell development, E-proteins are required to activate genes essential for differentiation.[2] In T-ALL, ectopically expressed TAL1 inhibits these E-proteins, leading to a block in differentiation.[2] Concurrently, both TAL1 and activated NOTCH1 (the intracellular domain, ICN) can converge on and upregulate common target genes, such as the GTPase of the immunity-associated protein (GIMAP) family, which are involved in cell survival.[2] This demonstrates a cooperative mechanism where TAL1 blocks differentiation while collaborating with NOTCH1 to promote pro-leukemic gene expression.
Experimental Protocols for Studying TAL1
Investigating the function of TAL1 in T-ALL involves a range of molecular biology techniques to assess its expression, binding sites, and functional consequences.
Workflow for Identifying TAL1 Gene Alterations
A common method to identify specific alterations in the TAL1 gene, such as the tald rearrangement, involves Southern blotting and Polymerase Chain Reaction (PCR).
Methodology Details:
-
DNA Extraction: Genomic DNA is isolated from patient-derived T-ALL cells or bone marrow aspirates.
-
Southern Blot Analysis: The DNA is digested with restriction enzymes, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled DNA probe specific to the TAL1 gene locus. The appearance of a band pattern different from the germline configuration indicates a rearrangement.[3]
-
Polymerase Chain Reaction (PCR): Primers are designed to flank the known breakpoint regions of the tald rearrangement. PCR is performed on the genomic DNA. The amplification of a product of a specific size, confirmed by gel electrophoresis, indicates the presence of the rearrangement.[3]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor like TAL1, revealing its direct target genes.
Protocol Summary:
-
Cross-linking: T-ALL cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to TAL1 is used to immunoprecipitate the TAL1-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the associated DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequence reads are mapped to a reference genome to identify TAL1 binding peaks, which indicate the regulatory regions of its target genes. This method was used to identify a novel oncogenic neo-enhancer downstream of TAL1.[1]
Concluding Remarks
TAL1 is a central oncogene in a major subtype of T-cell acute lymphoblastic leukemia. Its aberrant expression, driven by diverse genetic alterations, leads to a blockade of T-cell differentiation and the activation of pro-survival pathways, often in cooperation with other oncogenic drivers like NOTCH1. Understanding the precise molecular mechanisms of TAL1 function and the pathways it regulates is critical for the development of targeted therapies aimed at this significant subset of T-ALL patients. The methodologies outlined herein represent the foundational approaches for continued research in this field.
References
- 1. TAL1 activation in T-cell acute lymphoblastic leukemia: a novel oncogenic 3' neo-enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 3. Clinical significance of TAL1 gene alteration in childhood T-cell acute lymphoblastic leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Taltsv: A Technical Overview
Introduction
Taltsv is a bioactive peptide with the chemical formula C31H49N7O11.[1] This document provides a summary of the available preliminary information regarding its toxicity, intended for researchers, scientists, and professionals in the field of drug development. Due to the limited publicly available data on this compound, this guide is based on information extracted from available chemical and patent databases. A comprehensive toxicological assessment would require dedicated, controlled studies.
1. Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its toxicological evaluation.
| Property | Value | Reference |
| Molecular Formula | C31H49N7O11 | [1] |
| Molecular Weight | 695.76 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 71487-43-9 | [1] |
2. Potential Biological Pathways and Applications
While specific signaling pathways for this compound are not detailed in the available literature, its mention in a patent related to "compositions and methods for enhancing immune response" suggests a potential interaction with immunological pathways.[2] The patent lists this compound in the context of proteomics, peptides, and amino acids, indicating its potential role as a modulator of protein-based signaling cascades, possibly in areas like cell biology and virology.[2]
Further research is necessary to elucidate the precise mechanism of action and the specific signaling pathways this compound may influence. A hypothetical workflow for investigating these pathways is presented below.
3. Experimental Protocols for Preliminary Toxicity Screening
The following are generalized, standard protocols that would be essential for conducting a preliminary toxicity screening of a peptide compound such as this compound.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell viability and determine its cytotoxic concentration (IC50).
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
3.2. Acute Systemic Toxicity in Rodents
-
Objective: To evaluate the short-term, systemic toxic effects of a single high dose of this compound.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of male and female animals per group.
-
Dosing: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal) at various dose levels, including a control group receiving the vehicle.
-
Observation: Monitor the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs for histopathological examination to identify any treatment-related changes.
-
The currently available information on "this compound" is sparse and primarily limited to its chemical identity and a potential association with immune response modulation. A thorough toxicological assessment is not possible without dedicated preclinical studies. The protocols and workflows outlined in this document provide a standard framework for how such an investigation could be structured. Researchers interested in the therapeutic potential of this compound should prioritize conducting comprehensive in vitro and in vivo toxicity studies to establish a foundational safety profile before proceeding with further development.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of GPRC5D for Talquetamab in Multiple Myeleloma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification and validation of G protein-coupled receptor family C group 5 member D (GPRC5D) as a therapeutic target for Talquetamab (Talvey™), a first-in-class bispecific T-cell engager antibody approved for the treatment of relapsed or refractory multiple myeloma (RRMM). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental methodologies, and discusses the emerging understanding of resistance mechanisms.
GPRC5D: An Orphan Receptor as a Prime Target in Multiple Myeloma
The selection of a suitable target is a critical first step in the development of targeted cancer therapies. An ideal target should be highly expressed on tumor cells with limited expression in normal tissues to maximize efficacy and minimize off-tumor toxicities. GPRC5D, an orphan G protein-coupled receptor, has emerged as a promising target in multiple myeloma.[1][2][3] Its function and endogenous ligand remain to be fully elucidated.[1]
Expression Profile: GPRC5D is highly and selectively expressed on malignant plasma cells.[1][2][4] In normal tissues, its expression is restricted to cells that produce hard keratin, such as those in hair follicles and nails.[1][4] This differential expression profile makes GPRC5D an attractive candidate for targeted immunotherapy in multiple myeloma.[1][5] The expression of GPRC5D on myeloma cells appears to be independent of B-cell maturation antigen (BCMA), another key target in myeloma, suggesting its potential as a therapeutic option for patients who have relapsed after BCMA-targeted therapies.
Talquetamab: A Bispecific T-Cell Engager Antibody
Talquetamab is a bispecific antibody designed to redirect the patient's own T-cells to recognize and eliminate GPRC5D-expressing myeloma cells.[6][7][8] It functions as a T-cell engager with dual specificity: one arm of the antibody binds to the CD3 receptor on the surface of T-cells, while the other arm binds to GPRC5D on myeloma cells.[6][7]
Mechanism of Action: This dual binding creates a cytotoxic synapse between the T-cell and the myeloma cell.[6] The engagement of the CD3 receptor activates the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target myeloma cell.[2][6] This process is independent of T-cell receptor (TCR) specificity and major histocompatibility complex (MHC) presentation, allowing for a broad T-cell-mediated anti-tumor response.
Caption: Talquetamab Mechanism of Action.
Clinical Validation: The MonumenTAL-1 Study
The clinical efficacy and safety of Talquetamab were evaluated in the pivotal Phase 1/2 MonumenTAL-1 study in patients with heavily pretreated relapsed or refractory multiple myeloma.[9]
Efficacy Data
The study demonstrated impressive overall response rates (ORR) in a patient population that had exhausted multiple prior lines of therapy.[2][10]
| Efficacy Endpoint | 0.4 mg/kg Weekly (QW) | 0.8 mg/kg Every Two Weeks (Q2W) |
| Overall Response Rate (ORR) | 74.1% | 73.1% |
| Very Good Partial Response (VGPR) or Better | ~60%[10] | ~60%[10] |
| Complete Response (CR) or Stringent CR (sCR) | >32%[10] | >32%[10] |
| Median Duration of Response | 9.3 months[10] | 13.0 months[10] |
| ORR in Prior T-cell Redirection Therapy | - | 63%[2][11] |
Safety Profile
The most common adverse events (AEs) were generally manageable.[2]
| Adverse Event | Any Grade | Grade 3-4 |
| Cytokine Release Syndrome (CRS) | ~70-79%[2][12] | Low rates of Grade 3/4 |
| Dysgeusia (Taste Changes) | ~71-72%[12] | Low rates |
| Skin-related AEs | Common[2] | Manageable with topical/oral steroids[2] |
| Nail Disorders | Common[2] | Primarily cosmetic[2] |
| Neutropenia | - | 21-31%[12] |
| Anemia | - | 26-31%[12] |
| Thrombocytopenia | - | Generally limited to early cycles[2] |
| Infections | ~17-38%[13] | ~8%[13] |
| Neurotoxicity (ICANS) | ~10-11%[2] | Low rates |
Experimental Protocols for Target Validation
While detailed proprietary protocols are not publicly available, the principles of target validation for an antibody-based therapy like Talquetamab involve a series of in vitro and in vivo experiments to establish the target's role and the drug's activity.
General Methodologies:
-
Target Expression Analysis:
-
Immunohistochemistry (IHC) and Flow Cytometry: To confirm high expression of GPRC5D on primary myeloma patient samples and myeloma cell lines, and low to absent expression on normal tissues and hematopoietic cells.
-
-
In Vitro Cytotoxicity Assays:
-
Bioluminescence Imaging (BLI)-based or Calcein-AM Release Assays: Co-culture of GPRC5D-positive myeloma cell lines with human T-cells in the presence of Talquetamab to demonstrate dose-dependent killing of tumor cells.[1]
-
-
T-Cell Activation and Proliferation Assays:
-
Flow Cytometry: Measurement of T-cell activation markers (e.g., CD69, CD25) and proliferation dyes (e.g., CFSE) upon co-culture with target cells and Talquetamab.
-
-
Cytokine Release Assays:
-
ELISA or Multiplex Assays: Quantification of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatant of co-cultures to confirm T-cell activation.[1]
-
-
In Vivo Xenograft Models:
-
Humanized Mouse Models: Implantation of human myeloma cells into immunodeficient mice reconstituted with a human immune system, followed by treatment with Talquetamab to assess anti-tumor activity and survival benefit.
-
Caption: Conceptual Workflow for GPRC5D Target Validation.
GPRC5D Signaling and Resistance Mechanisms
As an orphan receptor, the endogenous ligand and downstream signaling pathways of GPRC5D are not well understood.[1] Its primary role in the context of Talquetamab therapy is as a surface anchor for T-cell engagement.
Mechanisms of Resistance: Resistance to Talquetamab is an area of active investigation. Potential mechanisms include:
-
Antigen Loss: Downregulation or loss of GPRC5D expression on the surface of myeloma cells, preventing Talquetamab binding.[14] However, studies have shown that GPRC5D alterations were not detected in some patients who relapsed.[14]
-
T-Cell Exhaustion: Chronic T-cell activation can lead to an exhausted phenotype, characterized by the expression of inhibitory receptors (e.g., PD-1, TIM-3, LAG-3), reducing their cytotoxic capacity.[14]
-
Tumor Microenvironment: The presence of immunosuppressive cells, such as regulatory T-cells (Tregs), may dampen the anti-tumor immune response.[1]
On-Target, Off-Tumor Toxicities
The expression of GPRC5D in keratinized tissues is responsible for the characteristic on-target, off-tumor toxicities of Talquetamab.[11] These include skin rashes, nail changes, and oral toxicities like dysgeusia (altered taste) and dry mouth.[11][15] These side effects are generally low-grade and manageable with supportive care.[2][11]
Conclusion
GPRC5D has been successfully validated as a novel and effective therapeutic target in multiple myeloma. Talquetamab, by redirecting T-cells to GPRC5D-expressing myeloma cells, has demonstrated significant clinical activity in a heavily pretreated patient population. The distinct expression pattern of GPRC5D provides a favorable therapeutic window, although on-target, off-tumor toxicities do occur and require management. Further research into the biology of GPRC5D and the mechanisms of resistance will be crucial for optimizing its therapeutic potential and developing next-generation GPRC5D-targeted therapies.
References
- 1. Preclinical activity and determinants of response of the GPRC5DxCD3 bispecific antibody talquetamab in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Structural Basis for the Recognition of GPRC5D by Talquetamab, a Bispecific Antibody for Multiple Myeloma [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Multiple Myeloma: GPRC5D [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is Talquetamab used for? [synapse.patsnap.com]
- 7. What are the approved indications for Talquetamab? [synapse.patsnap.com]
- 8. Janssen Presents New Data for Talquetamab, a First-in-Class GPRC5DxCD3 Bispecific Antibody, Suggesting Durable Responses in Patients with Heavily Pretreated Multiple Myeloma [jnj.com]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Talquetamab for relapsed/refractory multiple myeloma: Results from a phase I study [multiplemyelomahub.com]
- 14. youtube.com [youtube.com]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Methodological & Application
Application Notes and Protocols: In-Vitro Evaluation of Taltsv on Leukemia Cell Lines
Disclaimer: The compound "Taltsv" is a fictional name used for illustrative purposes within this document. All experimental data presented herein is hypothetical and intended to serve as a template for researchers evaluating novel compounds against leukemia cell lines.
Introduction
These application notes provide a comprehensive set of protocols for the in-vitro evaluation of a novel anti-leukemic compound, herein referred to as this compound. The following sections detail the methodologies for assessing the cytotoxic and apoptotic effects of this compound on various leukemia cell lines, as well as its impact on the cell cycle. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Summary of this compound's In-Vitro Activity
The following tables summarize the hypothetical dose-dependent effects of this compound on various leukemia cell lines after a 48-hour treatment period.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines (IC50 Values)
| Cell Line | Type of Leukemia | IC50 (µM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1.5 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 2.8 |
| K562 | Chronic Myeloid Leukemia (CML) | 5.2 |
| THP-1 | Acute Monocytic Leukemia (AML) | 3.1 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.5 |
Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines
| Cell Line | This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Jurkat | 1.5 | 25.3 | 15.1 | 40.4 |
| Jurkat | 3.0 | 40.2 | 22.5 | 62.7 |
| MOLM-13 | 2.8 | 20.8 | 12.4 | 33.2 |
| MOLM-13 | 5.6 | 35.1 | 18.9 | 54.0 |
Table 3: Cell Cycle Analysis of Leukemia Cell Lines Treated with this compound
| Cell Line | This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Jurkat | 1.5 | 65.2 | 20.1 | 14.7 |
| Jurkat | 3.0 | 78.5 | 10.3 | 11.2 |
| MOLM-13 | 2.8 | 60.8 | 25.4 | 13.8 |
| MOLM-13 | 5.6 | 75.1 | 12.9 | 12.0 |
Experimental Protocols
Cell Culture and Maintenance
Leukemia cell lines such as Jurkat, MOLM-13, K562, THP-1, and MV4-11 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2] Cell viability and density are monitored regularly using the trypan blue exclusion method.
Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 2 x 10^4 viable cells per well in 100 µL of culture medium.[3]
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed leukemia cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells and wash twice with cold 1x Phosphate-Buffered Saline (PBS).[3]
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Procedure:
-
Treat leukemia cells with this compound for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[4]
-
Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.[4]
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for the in-vitro evaluation of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of this compound's effects on leukemia cells.
References
Applications of Talquetamab in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talquetamab is a first-in-class, off-the-shelf bispecific antibody that targets G protein-coupled receptor class C group 5 member D (GPRC5D) on multiple myeloma cells and CD3 on T-cells.[1][2] This dual-targeting mechanism effectively redirects T-cells to recognize and eliminate malignant plasma cells, offering a promising therapeutic strategy for relapsed or refractory multiple myeloma.[3][4][5] GPRC5D is an orphan receptor highly expressed on multiple myeloma cells with limited expression in normal tissues, making it an attractive therapeutic target.[2][6] These application notes provide an overview of Talquetamab's mechanism of action, summarize key clinical trial data, and offer detailed protocols for relevant in vitro and ex vivo assays to facilitate further research and development.
Mechanism of Action
Talquetamab functions as a T-cell engager, physically bridging a patient's T-cells with GPRC5D-expressing multiple myeloma cells.[5] This interaction induces the formation of a cytolytic synapse, leading to T-cell activation, proliferation, and subsequent killing of the myeloma cells through the release of cytotoxic granules containing perforin and granzymes.[4][7] This targeted immunotherapy approach harnesses the patient's own immune system to combat the cancer.[5]
GPRC5D Signaling Pathway
While the endogenous ligand and the precise downstream signaling pathway of GPRC5D remain largely uncharacterized, its structural classification as a G protein-coupled receptor suggests a potential role in intracellular signaling cascades upon activation.[2] In the context of Talquetamab, the critical event is the crosslinking of GPRC5D on myeloma cells with CD3 on T-cells, which triggers T-cell activation independent of traditional GPRC5D signaling. The focus of Talquetamab's mechanism is the recruitment and activation of the T-cell's cytotoxic machinery.
Clinical Applications in Multiple Myeloma
Talquetamab has demonstrated significant efficacy in heavily pretreated patients with relapsed or refractory multiple myeloma. The pivotal Phase 1/2 MonumenTAL-1 study evaluated the safety and efficacy of subcutaneous Talquetamab at recommended Phase 2 doses (RP2Ds) of 0.4 mg/kg weekly and 0.8 mg/kg every two weeks.[1][4]
Summary of Key Clinical Data from MonumenTAL-1 Study
| Parameter | 0.4 mg/kg QW (n=143) | 0.8 mg/kg Q2W (n=154) | Prior T-cell Redirection Therapy (n=78) |
| Overall Response Rate (ORR) | 74%[4] | 69%[4] | 67%[4] |
| Very Good Partial Response (VGPR) or better | ~60%[5] | ~60%[5] | 55%[5] |
| Median Duration of Response (months) | Not Reached | 14[6] | 11.9[5] |
| Median Progression-Free Survival (months) | 7.5[1] | 14[6] | Not Reported |
| 12-month Overall Survival Rate | >63%[5] | >63%[5] | >63%[5] |
Common Adverse Events (AEs) in the MonumenTAL-1 Study
| Adverse Event | Any Grade | Grade 3/4 |
| Cytokine Release Syndrome (CRS) | ~50-60%[7] | Low[7] |
| Dysgeusia (Taste Changes) | High[1] | Low[1] |
| Skin-related AEs | High[1] | Low[1] |
| Nail Disorders | High[1] | Low[1] |
| Anemia | High[1] | Variable |
| Neutropenia | High[7] | Variable |
| Thrombocytopenia | High[7] | Variable |
| Infections | ~33%[7] | <30%[5] |
| Neurotoxicity | 5-10%[8] | Low[8] |
Mechanisms of Resistance
Resistance to Talquetamab can emerge through various mechanisms, broadly categorized as tumor-intrinsic and tumor-extrinsic.
-
Tumor-Intrinsic Resistance: The primary mechanism involves the loss or downregulation of the GPRC5D target antigen on the surface of myeloma cells.
-
Tumor-Extrinsic Resistance: This can be mediated by the tumor microenvironment and the state of the patient's immune system, including T-cell exhaustion.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of GPRC5D and CD3 Expression
Objective: To quantify the expression of GPRC5D on multiple myeloma cells and CD3 on T-cells.
Materials:
-
Bone marrow aspirate or peripheral blood samples from patients with multiple myeloma.
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.
-
Red blood cell lysis buffer.
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide).
-
Fluorochrome-conjugated antibodies:
-
Anti-human GPRC5D
-
Anti-human CD3
-
Anti-human CD138 (to identify plasma cells)
-
Anti-human CD45
-
Isotype control antibodies
-
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
For bone marrow aspirates, perform red blood cell lysis.
-
For peripheral blood, isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/100 µL.
-
-
Antibody Staining:
-
To each 100 µL of cell suspension, add the predetermined optimal concentration of fluorochrome-conjugated antibodies (anti-GPRC5D, anti-CD3, anti-CD138, anti-CD45, and corresponding isotype controls in separate tubes).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate on the lymphocyte and plasma cell populations based on forward and side scatter properties and CD45/CD138 expression.
-
Within the CD3+ T-cell population, quantify the expression of CD3.
-
Within the CD138+ plasma cell population, quantify the expression of GPRC5D.
-
Use isotype controls to set the gates for positive staining.
-
Protocol 2: Talquetamab-Mediated T-Cell Activation Assay
Objective: To assess the activation of T-cells in the presence of Talquetamab and target multiple myeloma cells.
Materials:
-
Isolated PBMCs (containing T-cells) from healthy donors or patients.
-
GPRC5D-positive multiple myeloma cell line (e.g., MM.1S).
-
Talquetamab.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25).
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Co-culture:
-
Plate GPRC5D-positive myeloma cells at 1x10^5 cells/well in a 96-well plate.
-
Add isolated PBMCs at an effector-to-target (E:T) ratio of 10:1.
-
Add serial dilutions of Talquetamab to the co-culture. Include a no-Talquetamab control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD69, and CD25 for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze by flow cytometry, gating on the CD3+ T-cell population to measure the percentage of cells expressing CD69 and CD25.
-
Protocol 3: Cytokine Release Assay
Objective: To measure the release of pro-inflammatory cytokines from T-cells upon engagement by Talquetamab.
Materials:
-
Co-culture setup as described in Protocol 2.
-
Supernatant collection from the co-culture wells.
-
Commercially available ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, TNF-α, IL-6).
-
Plate reader.
Procedure:
-
Supernatant Collection:
-
After the incubation period in the T-cell activation assay (Protocol 2), centrifuge the 96-well plate.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Perform the ELISA or multiplex cytokine assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Conclusion
Talquetamab represents a significant advancement in the treatment of multiple myeloma, offering a novel immunotherapeutic approach with impressive clinical efficacy. The provided application notes and protocols are intended to serve as a resource for researchers and drug development professionals to further investigate the therapeutic potential of Talquetamab, understand its mechanisms of action and resistance, and develop next-generation GPRC5D-targeting agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. TALVEY - Key Inclusion and Exclusion Criteria in the MonumenTAL-1 Study Protocol [jnjmedicalconnect.com]
- 4. Safety and activity of talquetamab in patients with relapsed or refractory multiple myeloma (MonumenTAL-1): a multicentre, open-label, phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Talquetamab Treatment Shows Low Incidence of Neurological Adverse Events in Multiple Myeloma Patients [trial.medpath.com]
Unraveling the Role of TAL1 in Gene Regulation: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the transcription factor TAL1 and its role in gene regulation, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL). TAL1, a basic helix-loop-helix (bHLH) transcription factor, is a critical regulator of hematopoiesis and its aberrant expression is a key driver in T-ALL.[1][2] Understanding the mechanisms of TAL1-mediated gene regulation is crucial for the development of novel therapeutic strategies.
Introduction to TAL1 and its Regulatory Network
TAL1 functions as a central hub in a complex transcriptional regulatory network. In normal hematopoiesis, it is essential for the development of hematopoietic stem cells and the erythroid and megakaryocytic lineages.[2][3] However, its ectopic expression in T-cell progenitors disrupts normal T-cell development and promotes leukemogenesis.[2][3]
TAL1 does not act alone but forms a complex with other transcription factors, including GATA3, RUNX1, and the E-proteins E2A and HEB, to regulate the expression of its target genes.[1][3][4] This complex can function as both a transcriptional activator and repressor, depending on the cellular context and the specific target gene.[1] In T-ALL, the TAL1 complex often activates oncogenes like MYB and represses tumor suppressor genes, creating a positive feedback loop that sustains the leukemic state.[4]
Quantitative Analysis of TAL1-Mediated Gene Regulation
The following tables summarize key quantitative data from studies on TAL1, providing a comparative overview of its impact on gene expression and cell viability.
Table 1: Impact of TAL1 Depletion on Target Gene Expression in Jurkat Cells
| Gene Group | Representative Genes | Log2 Fold Change (upon TAL1 depletion) | P-value | Reference |
| Group A (Highly TAL1-dependent) | ALDH1A2, PI16 | < -0.7 | <0.05 | [3] |
| Group B (Moderately TAL1-dependent) | RUNX1, GIMAP2, MYB | -0.7 to -0.3 | <0.05 | [3] |
Table 2: IC50 Values of PI3K/AKT Pathway Inhibitors in T-ALL Cells
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| m267 (AKTE17K) | Dactolisib (PI3K-mTOR inhibitor) | ~10 | [5] |
| m271 (TAL1+AKTE17K) | Dactolisib (PI3K-mTOR inhibitor) | ~1 | [5] |
| m267 (AKTE17K) | MK2206 (AKT inhibitor) | >10 | [5] |
| m271 (TAL1+AKTE17K) | MK2206 (AKT inhibitor) | ~1 | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to study TAL1 gene regulation are provided below.
Chromatin Immunoprecipitation (ChIP) Protocol for TAL1
ChIP is a powerful technique to identify the genomic regions where TAL1 and its co-factors bind.
Protocol:
-
Cross-linking: Treat 1x107 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to TAL1.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for 4-6 hours in the presence of Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).[6]
Luciferase Reporter Assay for TAL1 Transcriptional Activity
This assay is used to quantify the ability of TAL1 to activate or repress the transcription of a specific target gene promoter or enhancer.[7]
Protocol:
-
Vector Construction: Clone the promoter or enhancer region of a TAL1 target gene upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect the reporter vector along with a vector expressing TAL1 (or a control vector) into a suitable cell line. A co-transfected Renilla luciferase vector can be used for normalization.[8]
-
Cell Lysis: After 24-48 hours of incubation, lyse the cells to release the luciferase enzyme.[8]
-
Luciferase Assay: Add the luciferase substrate (luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[7]
Quantitative Reverse Transcription PCR (qRT-PCR) for TAL1 Target Gene Expression
qRT-PCR is used to measure the changes in the mRNA levels of TAL1 target genes following TAL1 perturbation.[10]
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific to the TAL1 target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing TAL1 Signaling and Experimental Workflows
The following diagrams illustrate key pathways and experimental procedures related to the study of TAL1.
Figure 1: The TAL1 core regulatory complex and its impact on target gene expression.
Figure 2: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).
Figure 3: Key steps in performing a luciferase reporter assay to measure TAL1 activity.
Conclusion
The study of TAL1-mediated gene regulation is a rapidly evolving field with significant implications for the development of targeted therapies for T-ALL. The protocols and data presented here provide a comprehensive resource for researchers aiming to dissect the intricate mechanisms of TAL1 function and to identify novel therapeutic vulnerabilities. By combining these experimental approaches, the scientific community can continue to make significant strides in understanding and combating this aggressive leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 3. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAL1 cooperates with PI3K/AKT pathway activation in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols: Utilizing Talquetamab in Combination with Anti-Cancer Agents in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talquetamab (Taltsv), marketed as Talvey®, is a first-in-class bispecific antibody that targets G protein-coupled receptor family C group 5 member D (GPRC5D) on multiple myeloma cells and CD3 on T-cells.[1] This dual-targeting mechanism redirects the patient's T-cells to engage and eliminate malignant plasma cells.[1][2] Talquetamab has received accelerated approval for the treatment of adult patients with relapsed or refractory multiple myeloma who have received at least four prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[1][3]
Current clinical investigations are focused on evaluating the efficacy and safety of Talquetamab in combination with other anti-cancer agents to enhance its therapeutic effect and overcome potential resistance mechanisms. This document provides a summary of available clinical data and detailed protocols from key clinical trials investigating Talquetamab combination therapies.
Note: As of the latest available data, clinical trials have primarily focused on combining Talquetamab with other novel agents such as monoclonal antibodies, immunomodulatory drugs (IMiDs), and other bispecific antibodies. There is a lack of published clinical trial data on the combination of Talquetamab with traditional cytotoxic chemotherapy agents like doxorubicin or cyclophosphamide. The following sections will detail the available data on combinations with other targeted therapies.
Quantitative Data Summary
The following tables summarize the key efficacy data from clinical trials investigating Talquetamab in combination with other anti-cancer agents.
Table 1: Efficacy of Talquetamab in Combination with Teclistamab (RedirecTT-1 Trial) [4][5][6][7]
| Endpoint | Recommended Phase 2 Regimen (RP2R)¹ | All Dose Levels |
| Overall Response Rate (ORR) | 79.5% | 78% |
| Complete Response (CR) or better | 52.3% | Not Reported |
| 18-Month Progression-Free Survival (PFS) Rate | 69.8% | Not Reported |
| ORR in Patients with Extramedullary Disease (EMD) | 61.1% | Not Reported |
| CR or better in Patients with EMD | 33.3% | Not Reported |
¹Talquetamab 0.8 mg/kg plus Teclistamab 3 mg/kg every other week.
Table 2: Efficacy of Talquetamab in Combination with Daratumumab and Pomalidomide (TRIMM-2 Trial) [3][8]
| Endpoint | Triplet Therapy (Talquetamab + Daratumumab + Pomalidomide) |
| Overall Response Rate (ORR) | High, specific percentage not detailed in snippets |
| Noteworthy Outcome | Durable responses observed even in patients refractory to prior daratumumab and pomalidomide. |
Signaling Pathway
The mechanism of action of Talquetamab involves the redirection of T-cells to myeloma cells, leading to T-cell activation and subsequent tumor cell lysis.
Caption: Talquetamab's mechanism of action.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the MonumenTAL-1, TRIMM-2, and RedirecTT-1 clinical trials. Researchers should refer to the specific and detailed trial protocols for precise execution.
Protocol 1: Talquetamab Monotherapy (Adapted from MonumenTAL-1)[1][2][9][10][11][12][13][14][15][16][17]
Objective: To evaluate the efficacy and safety of Talquetamab in patients with relapsed/refractory multiple myeloma.
Patient Population: Adults with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 monoclonal antibody.
Treatment Regimen:
-
Step-up Dosing: To mitigate the risk of cytokine release syndrome (CRS), a step-up dosing schedule is employed. Specific doses and timing are outlined in the trial protocol.
-
Recommended Phase 2 Doses (RP2Ds):
-
0.4 mg/kg subcutaneously weekly.
-
0.8 mg/kg subcutaneously every two weeks.
-
-
Administration: Subcutaneous injection.
-
Supportive Care: Patients receive full supportive care, including antiemetics, antidiarrheals, antipyretics, and antihistamines as clinically indicated.
Key Assessments:
-
Safety: Monitor for adverse events, with a focus on CRS, neurotoxicity, and hematologic toxicities.
-
Efficacy: Assess overall response rate (ORR), duration of response (DoR), and progression-free survival (PFS) according to International Myeloma Working Group (IMWG) criteria.
Caption: MonumenTAL-1 study workflow.
Protocol 2: Talquetamab in Combination with Teclistamab (Adapted from RedirecTT-1)[4][5][6][7][18][19]
Objective: To evaluate the safety and efficacy of combining Talquetamab and Teclistamab in patients with relapsed/refractory multiple myeloma.
Patient Population: Patients with relapsed/refractory multiple myeloma who have been exposed to an immunomodulatory drug, a proteasome inhibitor, and an anti-CD38 therapy.
Treatment Regimen:
-
Dose Escalation Phase: To determine the recommended Phase 2 regimen (RP2R).
-
Recommended Phase 2 Regimen (RP2R):
-
Talquetamab: 0.8 mg/kg subcutaneously.
-
Teclistamab: 3.0 mg/kg subcutaneously.
-
Both administered every other week.
-
-
Supportive Care: As per institutional standards, with close monitoring for infections.
Key Assessments:
-
Primary Objective: Evaluate adverse events and dose-limiting toxicities.
-
Secondary Objectives: Assess overall response, duration of response, and progression-free survival.
Caption: RedirecTT-1 study workflow.
Protocol 3: Talquetamab in Combination with Daratumumab and Pomalidomide (Adapted from TRIMM-2)[3][8][20][21][22][23]
Objective: To evaluate the safety and efficacy of Talquetamab in combination with daratumumab and pomalidomide in patients with relapsed/refractory multiple myeloma.
Patient Population: Heavily pretreated patients with relapsed/refractory multiple myeloma, including those with prior exposure to anti-CD38 therapy and pomalidomide.
Treatment Regimen:
-
Talquetamab Dosing:
-
0.4 mg/kg weekly or 0.8 mg/kg biweekly with step-up dosing.
-
-
Daratumumab Dosing: 1800 mg subcutaneously according to standard schedules.
-
Pomalidomide Dosing: 2 mg or 4 mg orally as per the study protocol.
-
Administration Schedule: Pomalidomide is typically introduced after the initial cycles of Talquetamab and Daratumumab.
Key Assessments:
-
Safety: Monitor for adverse events, including infections and hematologic toxicities.
-
Efficacy: Assess overall response rate and durability of response.
Caption: TRIMM-2 study workflow.
Conclusion
Talquetamab, both as a monotherapy and in combination with other novel agents, demonstrates significant promise in the treatment of heavily pretreated relapsed/refractory multiple myeloma. The combination strategies appear to yield deep and durable responses. Further investigation is ongoing to optimize these combination regimens and to explore their utility in earlier lines of therapy. As more data becomes available, the role of Talquetamab in the multiple myeloma treatment landscape will be further defined. Researchers are encouraged to consult the primary literature and official trial documentation for the most current and detailed information.
References
- 1. myeloma.org [myeloma.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ajmc.com [ajmc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Talquetamab and Teclistamab Combination Shows Promise in Relapsed/Refractory Multiple Myeloma [trial.medpath.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Lentiviral Transduction in Talquetamab and Teclistamab Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talquetamab and Teclistamab are transformative bispecific antibodies that have demonstrated significant efficacy in the treatment of relapsed or refractory multiple myeloma. Talquetamab targets GPRC5D on myeloma cells and CD3 on T-cells, while Teclistamab targets BCMA on myeloma cells and CD3 on T-cells, redirecting the patient's immune system to eliminate malignant plasma cells. Despite their promising clinical activity, primary and acquired resistance remain significant challenges.[1] Understanding the molecular mechanisms underpinning resistance is crucial for developing strategies to overcome it and improve patient outcomes.
Lentiviral transduction is a powerful and versatile tool for investigating drug resistance mechanisms. It allows for the stable overexpression of candidate resistance genes or, conversely, the knockdown or knockout of genes hypothesized to be essential for drug sensitivity. This technology enables the generation of isogenic cell line models that differ only in the expression of the gene of interest, providing a controlled system to study its impact on the cytotoxicity of Talquetamab and Teclistamab.
These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize drug-resistant multiple myeloma cell lines. The subsequent co-culture assays with T-cells are designed to functionally validate the role of specific genes in mediating resistance to Talquetamab and Teclistamab.
Mechanisms of Resistance to Talquetamab and Teclistamab
Resistance to these bispecific antibodies can be broadly categorized into tumor-intrinsic and tumor-extrinsic mechanisms.
Tumor-Intrinsic Resistance:
-
Antigen Loss or Downregulation: The most direct mechanism of resistance is the loss or reduced surface expression of the target antigen (GPRC5D for Talquetamab, BCMA for Teclistamab). This can occur through various genetic events, including homozygous deletions or biallelic mutations in the GPRC5D or TNFRSF17 (encoding BCMA) genes.[1] Epigenetic silencing of these genes can also lead to decreased antigen presentation.
-
Alterations in Downstream Signaling Pathways: Myeloma cells can develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic signals induced by T-cell engagement. Key pathways implicated include:
-
NF-κB Pathway: Activation of both the canonical and non-canonical NF-κB pathways is a hallmark of multiple myeloma and is associated with cell survival and drug resistance.[2][3][4] Mutations that activate this pathway can confer resistance to BCMA-targeted therapies.[2]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in multiple myeloma and plays a crucial role in promoting cell proliferation and survival, and its activation can contribute to drug resistance.[5][6][7]
-
MAPK Pathway: The MAPK pathway is another critical signaling cascade that can promote myeloma cell growth and survival, and its activation has been linked to resistance to various therapies.
-
Tumor-Extrinsic Resistance:
-
T-cell Dysfunction: The efficacy of bispecific antibodies is dependent on the presence of functional T-cells. T-cell exhaustion, characterized by the expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, can impair their cytotoxic capacity.
-
Immunosuppressive Tumor Microenvironment: The bone marrow microenvironment in multiple myeloma is highly immunosuppressive, containing cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that can inhibit the activity of effector T-cells.
Data Presentation: Quantitative Analysis of Resistance
Lentiviral-mediated genetic modification allows for the direct assessment of a gene's contribution to drug resistance. The following tables provide examples of how to present quantitative data from such studies.
Table 1: Impact of GPRC5D and BCMA Knockdown on Sensitivity to Talquetamab and Teclistamab
| Cell Line | Genetic Modification | Target Drug | IC50 (ng/mL) | Fold Change in Resistance |
| MM.1S | shRNA Control | Talquetamab | 15 | - |
| MM.1S | shRNA GPRC5D | Talquetamab | >1000 | >66 |
| MM.1S | shRNA Control | Teclistamab | 20 | - |
| MM.1S | shRNA BCMA | Teclistamab | >1000 | >50 |
Table 2: Effect of Overexpressing Pro-Survival Genes on Talquetamab and Teclistamab IC50 Values
| Cell Line | Overexpressed Gene | Target Drug | IC50 (ng/mL) | Fold Change in Resistance |
| RPMI-8226 | Empty Vector | Talquetamab | 25 | - |
| RPMI-8226 | MCL1 | Talquetamab | 150 | 6 |
| RPMI-8226 | Empty Vector | Teclistamab | 30 | - |
| RPMI-8226 | BCL2 | Teclistamab | 180 | 6 |
Experimental Protocols
Protocol 1: Lentivirus Production for Gene Overexpression or Knockdown
This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing your gene of interest with an antibiotic resistance marker, e.g., puromycin)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for second generation)
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Sterile centrifuge tubes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be approximately 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish:
-
10 µg of transfer plasmid
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
Bring the final volume to 500 µL with Opti-MEM.
-
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Media
-
After 16-24 hours, carefully aspirate the medium containing the transfection complex and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 4 & 5: Harvest Lentivirus
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile centrifuge tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered viral supernatant can be used directly or concentrated and stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Multiple Myeloma Cell Lines
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., puromycin)
-
6-well plates
Procedure:
-
Day 1: Seed Myeloma Cells
-
Plate 0.5 x 10^6 myeloma cells per well in a 6-well plate in 1 mL of complete RPMI-1640 medium.
-
-
Day 2: Transduction
-
Add polybrene to each well to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral titers to determine the optimal multiplicity of infection (MOI).
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Day 3: Media Change
-
Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium containing the virus.
-
Resuspend the cells in 2 mL of fresh, pre-warmed complete RPMI-1640 medium.
-
-
Day 4 onwards: Antibiotic Selection
-
After 48 hours post-transduction, begin antibiotic selection. The optimal concentration of the selection antibiotic must be determined beforehand by performing a kill curve on the parental cell line.
-
Add the appropriate concentration of the selection antibiotic (e.g., 1-2 µg/mL puromycin) to the cells.
-
Maintain the cells under selection, changing the medium with fresh antibiotic every 2-3 days, until a stable, resistant population of cells is established. This typically takes 1-2 weeks.
-
Expand the stable cell line for cryopreservation and downstream assays.
-
Protocol 3: T-Cell Mediated Cytotoxicity Co-Culture Assay
This assay measures the ability of T-cells to kill lentivirally transduced myeloma cells in the presence of Talquetamab or Teclistamab.
Materials:
-
Lentivirally transduced myeloma cells (target cells)
-
Healthy donor peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells)
-
Talquetamab or Teclistamab
-
RPMI-1640 with 10% FBS
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or flow cytometry-based killing assay reagents.
Procedure:
-
Prepare Target Cells:
-
Plate the lentivirally transduced myeloma cells (e.g., control vs. gene-modified) in a 96-well plate at a density of 2 x 10^4 cells per well in 50 µL of assay medium.
-
-
Prepare Effector Cells:
-
Thaw and wash healthy donor PBMCs or isolated T-cells.
-
Resuspend the effector cells in assay medium.
-
-
Set up Co-culture:
-
Add 50 µL of the effector cell suspension to the wells containing the target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).
-
Include control wells with target cells only (no effector cells) and effector cells only (no target cells).
-
-
Add Bispecific Antibody:
-
Prepare serial dilutions of Talquetamab or Teclistamab in assay medium.
-
Add 100 µL of the diluted antibody to the appropriate wells. Include a no-antibody control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Measure Cytotoxicity:
-
Luminescence-based method:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells only well))
-
-
-
Flow cytometry-based method:
-
Stain the target cells with a viability dye (e.g., propidium iodide or 7-AAD) and antibodies against cell surface markers to distinguish them from effector cells.
-
Acquire the samples on a flow cytometer and quantify the percentage of dead target cells.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for lentiviral studies.
Caption: NF-κB signaling in Teclistamab resistance.
Caption: PI3K/AKT pathway in bispecific antibody resistance.
Conclusion
Lentiviral transduction is an indispensable tool for elucidating the mechanisms of resistance to novel immunotherapies like Talquetamab and Teclistamab. By enabling the creation of specific and controlled cellular models, researchers can dissect the contributions of individual genes and pathways to the resistance phenotype. The protocols and data presentation formats provided in these application notes offer a framework for conducting and interpreting these critical studies. A thorough understanding of resistance mechanisms will pave the way for the development of rational combination therapies and next-generation bispecific antibodies to improve outcomes for patients with multiple myeloma.
References
- 1. Mechanisms of resistance to bispecific T-cell engagers in multiple myeloma and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: NF-Kb Pathway Activation Driven By TRAF3 Loss Mediates Resistance to Anti-BCMA T-Cell Based Therapies in Multiple Myeloma [ash.confex.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and potent Akt inhibition triggers anti-myeloma activities and enhances fatal endoplasmic reticulum stress induced by proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting PI3K-AKT-mTOR Signaling in Multiple Myeloma-Associated Mesenchymal Stem Cells Impedes the Proliferation of Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification of Taltsv Sensitizers Using Genome-Wide CRISPR Screening
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. revvity.com [revvity.com]
- 5. youtube.com [youtube.com]
- 6. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. revvity.co.jp [revvity.co.jp]
Application Notes and Protocols for High-Throughput Screening with Taltsv in Drug Discovery
Topic: High-Throughput Screening with Taltsv for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[1][2] this compound offers a promising therapeutic strategy for cancers driven by PI3K/Akt pathway dysregulation. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents.[3][4][5][6] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns to identify and characterize novel inhibitors of the PI3K/Akt pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for the binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of Akt and its downstream effectors, such as mTOR, ultimately inducing apoptosis and inhibiting proliferation in cancer cells with a constitutively active PI3K/Akt pathway.
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a key cascade in regulating cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. In T-ALL, mutations in components of this pathway, such as loss of the tumor suppressor PTEN, can lead to its constitutive activation.[2]
High-Throughput Screening Application
A robust and reliable HTS assay is crucial for identifying novel inhibitors of the PI3K/Akt pathway. The following sections detail a cell-based assay designed for this purpose.
Assay Principle
This HTS assay utilizes a T-ALL cell line (e.g., Jurkat) that exhibits constitutive activation of the PI3K/Akt pathway. The assay measures the levels of phosphorylated Akt (p-Akt) as a direct readout of PI3K activity. A decrease in p-Akt levels in the presence of a test compound indicates potential inhibition of the pathway. The assay is performed in a 384-well format to enable high-throughput screening.
Quantitative Assay Performance Metrics
The performance of the HTS assay was validated to ensure its suitability for a large-scale screening campaign. The following table summarizes the key performance indicators.
| Parameter | Value | Description |
| Z'-factor | 0.72 | A measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS. |
| Signal-to-Background (S/B) Ratio | 12.5 | The ratio of the signal from the positive control to the signal from the negative control. |
| Coefficient of Variation (CV%) | < 10% | The measure of variability within the assay plates, with values below 15% being acceptable for HTS. |
| Hit Rate | 0.5% | The percentage of compounds identified as "hits" from the primary screen. |
Experimental Workflow
The HTS workflow is designed for efficiency and automation to facilitate the screening of large compound libraries.
Detailed Experimental Protocols
Protocol 1: Primary High-Throughput Screening for p-Akt Inhibition
Materials:
-
Jurkat T-ALL cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well white, solid-bottom assay plates
-
Test compound library (e.g., 10 mM in DMSO)
-
This compound (Positive control, 10 mM in DMSO)
-
DMSO (Negative control)
-
AlphaLISA® SureFire® Ultra™ Human p-Akt1/2/3 (Ser473) Assay Kit
-
Automated liquid handling systems
Procedure:
-
Cell Seeding:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Using an automated dispenser, seed 20 µL of the cell suspension (20,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting the test compounds and controls to the desired final concentration (e.g., 10 µM).
-
Using an automated liquid handler, transfer 5 µL of the diluted compounds, this compound (positive control), or DMSO (negative control) to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Lysis and p-Akt Detection:
-
Following the manufacturer's protocol for the AlphaLISA kit, add 5 µL of lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Add the AlphaLISA acceptor beads and donor beads mixture.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
Materials:
-
Confirmed hits from the primary screen
-
Materials from Protocol 1
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the confirmed hit compounds and this compound (e.g., 10-point, 3-fold dilution starting from 30 µM).
-
-
Assay Performance:
-
Perform the p-Akt inhibition assay as described in Protocol 1, using the serially diluted compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Hit Confirmation Workflow
Identified hits from the primary screen undergo a rigorous confirmation process to eliminate false positives and characterize their activity.
Data Presentation
The following table presents representative dose-response data for this compound and two hypothetical hit compounds identified from the primary screen.
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 15.2 | 1.1 | 98.5 |
| Hit 1 | 87.5 | 0.9 | 95.2 |
| Hit 2 | 234.1 | 1.3 | 92.8 |
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification of novel inhibitors of the PI3K/Akt signaling pathway. This compound serves as an excellent positive control for assay development, validation, and screening campaigns. The detailed protocols and workflows presented herein offer a comprehensive guide for researchers and drug development professionals to successfully execute HTS programs targeting this critical cancer pathway. The identified hits can then be further characterized and optimized to develop new therapeutic agents for T-ALL and other malignancies driven by aberrant PI3K/Akt signaling.
References
- 1. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput screening technologies for drug discovery [ewadirect.com]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Talquetamab for Cell Viability Assays
Welcome to the technical support center for optimizing Talquetamab (Talvey) concentration in cell viability assays. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Talquetamab and how does it work?
Talquetamab is a first-in-class bispecific T-cell engager (BiTE) antibody designed for the treatment of multiple myeloma.[1] Its mechanism of action involves simultaneously binding to two different proteins:
-
GPRC5D (G protein-coupled receptor family C group 5 member D): A receptor highly expressed on the surface of multiple myeloma cells.[1][2][3]
-
CD3: A receptor component on the surface of T-cells, which are crucial immune cells.[1][2]
By bridging a T-cell and a myeloma cell, Talquetamab brings the immune cell into close proximity with the cancer cell, activating the T-cell to release cytotoxic granules that destroy the malignant cell.[2][4] This process is a form of T-cell dependent cellular cytotoxicity (TDCC).[5]
Q2: Which type of cell viability assay is most appropriate for Talquetamab?
Standard colorimetric assays like MTT or MTS, which measure metabolic activity, can be used but may require careful optimization.[6][7] These are endpoint assays. Given Talquetamab's mechanism, a cytotoxicity assay that measures cell death over time in a co-culture system is more direct and informative.
Recommended Assays:
-
Real-time cytotoxicity assays: These methods use non-toxic dyes or probes to kinetically measure the loss of target cell membrane integrity.
-
Co-culture assays: These are essential for evaluating biologics that rely on immune cell engagement.[5] They involve mixing target cancer cells with immune effector cells (like T-cells) to measure cytotoxicity.[5]
-
Flow cytometry-based assays: Can provide detailed information on different cell populations (e.g., target vs. effector cells) and cell death markers.
Q3: My cells are not showing the expected dose-dependent decrease in viability. What are some common causes?
Troubleshooting unexpected results requires a systematic approach. Consider the entire experimental workflow, from cell culture to data acquisition.
References
- 1. What are the approved indications for Talquetamab? [synapse.patsnap.com]
- 2. What is Talquetamab used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
Technical Support Center: Taltsv Solubility and Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the investigational compound Taltsv.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] For initial stock solutions, organic solvents are recommended. The choice of solvent can impact downstream experiments, particularly in cell-based assays where solvent toxicity is a concern.[2][3] Commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions of this compound.
-
Ethanol: Can be used as an alternative to DMSO, but may have different toxicity profiles in cellular models.[3]
-
Methanol: Another potential solvent for initial solubilization.
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.[3]
Q2: My this compound precipitates when I dilute my DMSO stock in aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue for poorly soluble compounds. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.[2] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration (e.g., up to 2%) might be necessary to maintain this compound's solubility.[2]
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can help maintain the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.[2][4] Note that surfactants may not be suitable for cell-based assays at concentrations above their critical micelle concentration due to cellular toxicity.[2]
-
Inclusion of Serum or Albumin: For cell culture experiments, the presence of serum (e.g., Fetal Bovine Serum) in the medium can aid in solubilizing lipophilic compounds.[2] Bovine Serum Albumin (BSA) can also be added to buffers to help prevent precipitation.
-
Sonication: Gentle sonication can help to disperse aggregated particles and transiently increase dissolution.[2]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[5][6]
Q3: Can I use techniques like solid dispersion or nanosuspension for my in vitro experiments?
A3: Solid dispersions and nanosuspensions are advanced formulation strategies primarily used to improve the oral bioavailability of poorly soluble drugs.[4][7][8][9][10] While highly effective, preparing these formulations requires specialized equipment and expertise. For typical laboratory-scale in vitro experiments, simpler methods like co-solvents, surfactants, or pH adjustments are more practical starting points.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Precipitation of this compound in the assay medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before and after adding this compound to your assay medium, carefully inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a serial dilution and observing the concentration at which precipitation occurs.
-
Optimize Dilution Method: Instead of a single large dilution step, try a stepwise dilution. For example, first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume.
-
Pre-warm Medium: Warming the assay medium to 37°C before adding the this compound stock can sometimes improve solubility.[3]
Issue 2: this compound Appears Insoluble in All Recommended Solvents
Possible Cause: The physical form of the this compound powder may be highly crystalline, which can hinder dissolution.
Troubleshooting Steps:
-
Particle Size Reduction: If you have the appropriate equipment, reducing the particle size of the this compound powder can increase the surface area and improve the dissolution rate.[1][11][12]
-
Amorphous Conversion: Converting the compound to an amorphous state, for example by lyophilization, can enhance the rate of solubilization and its kinetic solubility.[2]
-
Co-Solvent Systems: Try a mixture of solvents, such as 70% ethanol and 30% DMSO, which may be more effective than a single solvent.[3]
Quantitative Data on this compound Solubility Enhancement
The following table summarizes the impact of different formulation strategies on the aqueous solubility of this compound. Note that these are representative values to illustrate the potential improvements.
| Formulation Strategy | Solvent/Vehicle | Apparent this compound Solubility (µg/mL) | Fold Increase |
| Control | Phosphate Buffered Saline (PBS), pH 7.4 | 0.1 | 1 |
| Co-solvency | PBS with 2% DMSO | 5 | 50 |
| pH Adjustment | Acetate Buffer, pH 5.0 | 2.5 | 25 |
| Surfactant | PBS with 0.05% Tween-20 | 15 | 150 |
| Cyclodextrin Complexation | PBS with 2% HP-β-CD | 50 | 500 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.[3]
-
Visually inspect to ensure the solution is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
-
Thaw a fresh aliquot of the this compound DMSO stock solution.
-
Pre-warm the cell culture medium (containing serum, if applicable) to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentrations.
-
Gently mix the solution by pipetting or inverting the tube after each dilution step.
-
Immediately add the final working solution to the cells to minimize the risk of precipitation over time.
Visualizations
Hypothetical Signaling Pathway of this compound
Assuming this compound is an inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway, a potential mechanism of action is depicted below.
Caption: Hypothetical signaling pathway of this compound as a TLR4 inhibitor.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues during experiments.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgwrite.com [sgwrite.com]
- 8. researchgate.net [researchgate.net]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. youtube.com [youtube.com]
- 11. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Preventing Taltsv degradation in aqueous solutions
Welcome to the technical support center for Taltsv. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After preparing a stock solution of this compound in water, I noticed a rapid loss of potency within a few hours, as confirmed by HPLC analysis. What could be the cause?
A1: Rapid potency loss of this compound in aqueous solutions is commonly attributed to two primary degradation pathways: hydrolysis and oxidation. This compound contains an ester functional group that is susceptible to hydrolysis, especially at non-neutral pH. Additionally, its molecular structure includes a moiety prone to oxidation.
To troubleshoot this, we recommend the following initial steps:
-
pH Control: Ensure the pH of your solution is maintained between 6.0 and 7.0. This compound exhibits maximum stability in this narrow pH range.
-
Temperature Control: Prepare and store this compound solutions at reduced temperatures (2-8°C). Avoid freezing, as this can cause concentration gradients upon thawing.
-
Use of Freshly Prepared Solutions: For all critical experiments, it is advisable to use freshly prepared this compound solutions.
Q2: My clear, colorless this compound solution turned a faint yellow after overnight storage at 4°C. What does this color change indicate?
A2: The appearance of a yellow tint is often an indicator of oxidative degradation. One of the oxidative byproducts of this compound is a chromophore that absorbs light in the yellow region of the visible spectrum.
To prevent oxidative degradation, consider the following:
-
Deoxygenate your solvent: Before dissolving this compound, sparge the aqueous solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Add Antioxidants: For longer-term storage or for formulations, the inclusion of antioxidants may be necessary. See the table below for recommended antioxidants and their starting concentrations.
Q3: I observe an additional peak in my HPLC chromatogram that grows over time. How can I identify and mitigate this?
A3: The appearance of a new peak is characteristic of this compound degradation. The retention time of this peak can offer clues to its identity. A more polar degradant (appearing at an earlier retention time) is often the result of hydrolysis, yielding the carboxylic acid and alcohol fragments of the parent ester.
To confirm the identity of the degradant and mitigate its formation, you can perform the following:
-
Forced Degradation Study: Intentionally degrade this compound under acidic, basic, and oxidative conditions. This will help you characterize the degradation products and confirm if the new peak corresponds to a known degradant.
-
pH-Stability Profile: Perform a study to assess the stability of this compound across a range of pH values (e.g., pH 3 to 9). This will help you identify the optimal pH for your experimental buffer.
Below is a logical workflow for troubleshooting this compound degradation:
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data Summary
The following tables provide quantitative data from internal stability studies to guide your experimental design.
Table 1: Effect of pH on this compound Stability
| pH of Solution | % this compound Remaining after 24h at 25°C |
| 4.0 | 75% |
| 5.0 | 88% |
| 6.0 | 98% |
| 7.0 | 97% |
| 8.0 | 82% |
| 9.0 | 65% |
Table 2: Effect of Antioxidants on this compound Stability
| Antioxidant (Concentration) | % this compound Remaining after 24h at 25°C (pH 6.5) |
| No Antioxidant (Control) | 91% |
| Ascorbic Acid (0.1% w/v) | 99% |
| Sodium Metabisulfite (0.1% w/v) | 98% |
| L-Methionine (0.5% w/v) | 99% |
Key Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike a small volume of the this compound stock solution into each buffer to achieve a final concentration of 100 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at a constant temperature (e.g., 25°C).
-
At each time point, quench the degradation by freezing the sample at -80°C.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the percentage of this compound remaining versus time for each pH.
Protocol 2: Evaluation of Antioxidants for this compound Stabilization
Objective: To assess the effectiveness of various antioxidants in preventing the oxidative degradation of this compound.
Methodology:
-
Prepare a stock solution of the chosen buffer at the optimal pH determined from the pH-stability profile (e.g., pH 6.5 phosphate buffer).
-
Deoxygenate the buffer by sparging with nitrogen gas for 20 minutes.
-
Prepare separate solutions of different antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) in the deoxygenated buffer. Also, prepare a control solution with no antioxidant.
-
Add this compound to each solution to a final concentration of 100 µg/mL.
-
Store the solutions at the desired temperature, protected from light.
-
Analyze the concentration of this compound at various time points (e.g., 0, 24, 48 hours) using HPLC.
-
Compare the degradation rate in the presence and absence of each antioxidant.
Below is a diagram illustrating the primary degradation pathways of this compound.
Caption: Degradation pathways of this compound in aqueous solution.
For further assistance, please contact our technical support team with details of your experimental setup and observations.
Taltsv off-target effects in experimental models
Technical Support Center: Taltsv
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions regarding the off-target effects of this compound observed in experimental models.
Section 1: General Questions & Off-Target Profile
This section addresses common questions about the known off-target profile of this compound, a potent inhibitor of Fictional Kinase 1 (FK1).
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule ATP-competitive kinase inhibitor designed to selectively target Fictional Kinase 1 (FK1). Its primary mechanism involves binding to the ATP pocket of FK1, thereby inhibiting its downstream signaling pathway, which is crucial for the proliferation of FK1-dependent cancer cells.
Q2: What are the known significant off-target activities of this compound?
A2: While designed for FK1, comprehensive kinome screening has revealed that this compound exhibits inhibitory activity against several other kinases, which may lead to observable off-target effects in experimental models. The most significant off-targets are members of the SRC Family Kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Q3: Is there a summary of the inhibitory profile of this compound?
A3: Yes. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-targets. This data was generated using in vitro biochemical assays.
Table 1: Inhibitory Profile of this compound
| Target | IC50 (nM) | Target Class | Potential Associated Off-Target Effect |
|---|---|---|---|
| FK1 (On-Target) | 5 | Primary Target | Therapeutic Efficacy |
| SRC | 85 | Off-Target Kinase | Gastrointestinal & Hematological Toxicity |
| LYN | 110 | Off-Target Kinase (SFK) | Hematological Toxicity |
| VEGFR2 | 150 | Off-Target Kinase | Hypertension, Vascular Effects |
| EGFR | > 10,000 | Off-Target Kinase | Low Risk of EGFR-related toxicities |
Section 2: Troubleshooting In Vitro Experimental Issues
This section provides guidance for researchers encountering unexpected results in cell-based assays.
Q4: We are observing significant cytotoxicity in our FK1-negative control cell line when treated with this compound. Why is this happening?
A4: This is a common issue and is likely due to this compound's off-target activity against kinases essential for the survival of your specific cell line. Many cell types rely on SRC Family Kinases (SFKs) for proliferation and survival signals. Since this compound inhibits SRC and LYN, you may be observing off-target-induced cell death.
Recommended Action:
-
Confirm SFK activity: Check if your control cell line expresses active SRC. You can do this via Western blot by probing for phosphorylated SRC (p-SRC Tyr416).
-
Compare with a selective SFK inhibitor: Treat your cells with a highly selective SFK inhibitor (e.g., Saracatinib) to see if it phenocopies the cytotoxicity observed with this compound.
-
Consult the workflow below: The following diagram outlines a workflow to diagnose unexpected cytotoxicity.
Caption: Workflow for diagnosing unexpected in vitro cytotoxicity.
Section 3: Troubleshooting In Vivo Experimental Issues
This section addresses common adverse effects observed in animal models treated with this compound.
Q5: Our mice treated with this compound are showing a consistent, dose-dependent increase in blood pressure. Is this an expected effect?
A5: Yes, this is a potential and not unexpected finding. This compound is known to inhibit VEGFR2, a key regulator of vascular tone and homeostasis. Inhibition of VEGFR2 signaling is a well-documented mechanism that can lead to hypertension in preclinical models and human patients.
Recommended Action:
-
Monitor Blood Pressure: Implement regular blood pressure monitoring for all animals in the study.
-
Examine Vascular Markers: Consider collecting tissue samples (e.g., aorta, heart) for histological analysis or to measure markers of endothelial dysfunction.
-
Dose De-escalation: If hypertension is severe, a dose reduction study may be necessary to find a therapeutic window that separates FK1 efficacy from VEGFR2-mediated toxicity.
Q6: We've noticed mild gastrointestinal distress (e.g., loose stool) and a slight drop in platelet counts in our rat toxicology study. What is the likely cause?
A6: These findings are consistent with the off-target inhibition of SRC Family Kinases (SFKs). SRC is involved in maintaining intestinal barrier integrity, and its inhibition can lead to GI issues. Furthermore, both SRC and LYN play roles in megakaryocyte maturation and platelet function, and their inhibition can result in mild thrombocytopenia.
Talquetamab (Taltsv) Stability for Long-Term Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on maintaining the stability of Talquetamab (Taltsv) for long-term studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of Talquetamab?
For long-term storage, Talquetamab should be stored at -20°C to -80°C for up to twelve months.[1] For short-term storage, up to one week, a temperature of 2°C to 8°C is recommended.[1] It is crucial to use a manual defrost freezer and avoid repeated freeze-thaw cycles, as this can negatively impact the antibody's stability.[1]
Q2: What are the signs of Talquetamab instability?
Signs of instability can include the formation of visible particulates, cloudiness in the solution, or changes in color. On a molecular level, instability can manifest as aggregation, fragmentation, or denaturation of the antibody. These changes can be detected using analytical techniques such as Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
Q3: What is in the formulation of Talquetamab?
While the full proprietary formulation details are not publicly disclosed, regulatory documents indicate that the formulation is designed to maintain stability. The drug product is supplied in vials at concentrations of 2 mg/mL and 40 mg/mL. Long-term stability studies have been conducted at 5 ± 3°C.
Q4: How can I prevent aggregation of Talquetamab during my experiments?
To prevent aggregation, it is critical to adhere to the recommended storage and handling conditions. Avoid repeated freeze-thaw cycles by aliquoting the antibody into single-use volumes. Ensure that the buffer composition and pH are maintained within the optimal range for the antibody. When diluting or mixing, use gentle agitation and avoid vigorous vortexing or shaking.
Q5: Are there any known degradation pathways for Talquetamab?
Like other monoclonal antibodies, Talquetamab can be susceptible to degradation pathways such as oxidation, deamidation, and fragmentation, particularly with improper storage or handling. Long-term stability studies are performed to monitor for these degradation products.
Troubleshooting Guides
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Visible Precipitates or Cloudiness | Aggregation, precipitation of excipients, or contamination. | Do not use the vial. Visually inspect for particulates and discoloration before administration.[2] Contact technical support for a replacement. |
| Loss of Activity in Cell-Based Assays | Degradation or aggregation of the antibody leading to reduced binding to CD3 and/or GPRC5D. | Verify storage conditions and handling procedures. Test a fresh aliquot of the antibody. Perform SEC-HPLC to check for aggregation and fragmentation. |
| Inconsistent Results Between Experiments | Variability in antibody stability due to handling, storage, or freeze-thaw cycles. | Ensure all users are following standardized protocols for handling and storage. Use freshly thawed aliquots for each experiment. Monitor stability over time with DLS. |
| High Percentage of Aggregates in SEC-HPLC | Improper storage temperature, repeated freeze-thaw cycles, or issues with buffer compatibility. | Review storage logs to ensure consistent temperature. Thaw aliquots rapidly at room temperature and place on ice immediately. Evaluate the buffer for compatibility with Talquetamab. |
Quantitative Stability Data (Illustrative Example)
The following table provides illustrative data on the stability of a typical bispecific antibody under various conditions. This is intended as a guide, and actual results for Talquetamab may vary.
| Storage Condition | Duration | Parameter | Specification | Result |
| -80°C | 12 Months | % Monomer (SEC-HPLC) | ≥ 95% | 98.5% |
| % Aggregates (SEC-HPLC) | ≤ 5% | 1.2% | ||
| Purity (SDS-PAGE) | Conforms | Conforms | ||
| 2-8°C | 1 Month | % Monomer (SEC-HPLC) | ≥ 95% | 96.2% |
| % Aggregates (SEC-HPLC) | ≤ 5% | 3.5% | ||
| Purity (SDS-PAGE) | Conforms | Conforms | ||
| 25°C | 1 Week | % Monomer (SEC-HPLC) | Report | 92.1% |
| % Aggregates (SEC-HPLC) | Report | 7.6% | ||
| Purity (SDS-PAGE) | Report | Conforms | ||
| Freeze-Thaw Cycles (5x from -80°C) | N/A | % Monomer (SEC-HPLC) | ≥ 95% | 95.8% |
| % Aggregates (SEC-HPLC) | ≤ 5% | 4.0% | ||
| Purity (SDS-PAGE) | Conforms | Conforms |
Experimental Protocols
Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
Purpose: To quantify the percentage of monomer, aggregates, and fragments of Talquetamab.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of phosphate-buffered saline (PBS), pH 7.4, at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the Talquetamab sample to a final concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluate at a UV wavelength of 280 nm for 30 minutes.
-
Analysis: Integrate the peaks corresponding to aggregates (eluting earlier than the monomer), the monomer, and fragments (eluting later than the monomer). Calculate the percentage of each species relative to the total peak area.
Dynamic Light Scattering (DLS) for Detection of Aggregates
Purpose: To determine the hydrodynamic radius and assess the polydispersity of Talquetamab in solution, providing a rapid assessment of aggregation.
Methodology:
-
Sample Preparation: Filter the Talquetamab sample through a 0.22 µm syringe filter into a clean cuvette. A typical concentration is 1 mg/mL.
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C), and allow the sample to equilibrate.
-
Data Acquisition: Perform measurements to collect the scattered light intensity fluctuations.
-
Analysis: The instrument software will use the autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI over time or under stress conditions indicates aggregation.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Purpose: To determine the thermal transition midpoint (Tm) of Talquetamab, which is an indicator of its conformational stability.
Methodology:
-
Sample Preparation: Prepare the Talquetamab sample and a matching buffer blank at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Load the sample and reference solutions into the DSC cells.
-
Data Acquisition: Scan the samples over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analysis: Subtract the buffer blank thermogram from the sample thermogram. The resulting thermogram will show endothermic peaks corresponding to the unfolding of the antibody domains. The temperature at the apex of the major peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Visualizations
Caption: Talquetamab signaling pathway.
Caption: Troubleshooting workflow for Talquetamab stability issues.
References
Minimizing Taltsv toxicity in primary cell cultures
Welcome to the technical support center for Taltsv. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize this compound-associated toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in primary cells?
A1: this compound is a potent inhibitor of Tyrosine Kinase X (TKX). However, at concentrations above the optimal therapeutic window, it exhibits off-target effects by inhibiting the PI3K/Akt signaling pathway.[1][2][3] This pathway is crucial for cell survival, and its inhibition leads to the activation of apoptotic cascades, primarily through the activation of caspase-3.[3][4]
Q2: Are certain primary cell types more sensitive to this compound toxicity?
A2: Yes, primary cells with high metabolic rates and a strong dependence on the PI3K/Akt pathway for survival, such as primary hepatocytes and neurons, have demonstrated higher sensitivity to this compound-induced apoptosis. We recommend performing a dose-response curve for each new primary cell type to determine its specific sensitivity.
Q3: Can I use serum-free media when treating primary cells with this compound?
A3: Caution is advised when using serum-free media. Serum contains growth factors that actively stimulate the PI3K/Akt survival pathway. Removing serum can sensitize cells to the off-target effects of this compound, leading to increased toxicity. If serum-free conditions are necessary, consider supplementing the media with survival factors or using a lower concentration of this compound.
Q4: What are the visual indicators of this compound toxicity in culture?
A4: Common morphological changes include cell rounding, detachment from the culture surface, membrane blebbing, and a noticeable increase in floating dead cells. These changes are often observable within 12-24 hours of treatment with a toxic dose.
Troubleshooting Guide
Issue 1: High Cell Death Observed Shortly After this compound Treatment
-
Problem: You observe greater than 50% cell death within 24 hours of applying this compound, even at a concentration that was effective in other cell lines. Primary cells are often more sensitive than immortalized cell lines.
-
Solution Workflow:
-
Confirm Concentration: Double-check the calculations for your this compound dilution. A simple calculation error is a common source of unexpected toxicity.
-
Perform Dose-Response: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the toxic concentration for your specific primary cell type.
-
Reduce Treatment Duration: If a high concentration is necessary for the desired on-target effect, try reducing the exposure time. A shorter duration may be sufficient to inhibit TKX without triggering significant off-target apoptosis.
Troubleshooting Decision Tree
A decision tree for troubleshooting high cell death. -
Issue 2: Gradual Decline in Cell Viability Over Several Days
-
Problem: The initial toxicity is low, but the cell culture health progressively worsens over a 48-72 hour period.
-
Solution: This pattern can indicate a secondary, cumulative toxicity or nutrient depletion.
-
Media Change: Consider a media change after the initial 12-24 hours of this compound treatment to replenish nutrients and remove metabolic byproducts.
-
Co-treatment with Survival Factors: Supplementing the culture media with a low concentration of a survival factor like Insulin-like Growth Factor 1 (IGF-1) can help to selectively activate the PI3K/Akt pathway and counteract this compound's off-target effects.
-
Issue 3: Inconsistent Results Between Experiments
-
Problem: Replicate experiments show high variability in cell viability and on-target this compound efficacy.
-
Solution: Inconsistent results are often due to subtle variations in cell culture conditions.
-
Standardize Cell Seeding Density: Ensure that cells are seeded at the same density for every experiment. Cell density can influence sensitivity to drugs.
-
Check for Contamination: Perform routine checks for microbial contamination, especially mycoplasma, which can alter cellular responses to treatment.[5][6][7]
-
Use Early Passage Cells: Primary cells can change their characteristics at higher passages. Use cells from the earliest passage possible and be consistent with the passage number across all experiments.
-
Data & Protocols
Data Summary
The following tables summarize key quantitative data related to this compound's effects on primary human hepatocytes.
Table 1: Dose-Dependent Effects of this compound on Hepatocyte Viability and TKX Activity
| This compound Conc. (nM) | Cell Viability (% of Control) | TKX Inhibition (%) | Caspase-3 Activity (Fold Change) |
| 0 | 100 ± 4.5 | 0 | 1.0 ± 0.1 |
| 10 | 98 ± 5.1 | 45 ± 3.2 | 1.2 ± 0.2 |
| 50 | 95 ± 3.8 | 92 ± 2.5 | 1.5 ± 0.3 |
| 100 | 75 ± 6.2 | 98 ± 1.9 | 4.8 ± 0.5 |
| 250 | 40 ± 7.1 | 99 ± 1.5 | 12.5 ± 1.1 |
| 500 | 15 ± 4.9 | 99 ± 1.3 | 25.1 ± 2.3 |
Table 2: Effect of IGF-1 Co-treatment on this compound Toxicity
| Treatment | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.0 | 1.0 ± 0.1 |
| This compound (250 nM) | 40 ± 7.1 | 12.5 ± 1.1 |
| IGF-1 (10 ng/mL) | 105 ± 4.2 | 0.9 ± 0.2 |
| This compound (250 nM) + IGF-1 (10 ng/mL) | 85 ± 6.5 | 2.5 ± 0.4 |
Key Experimental Protocols
Protocol 2.1: Determining this compound IC50 using a Dose-Response Curve
-
Cell Seeding: Plate primary cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.
-
Serial Dilution: Prepare a series of this compound dilutions in complete culture medium, typically ranging from 1 nM to 1000 nM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle-only" control group.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as an MTS or AlamarBlue assay according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Experimental Workflow: Dose-Response Analysis
Protocol 2.2: Caspase-3 Activity Assay for Apoptosis Measurement
This protocol is based on the cleavage of a labeled substrate (e.g., DEVD-pNA) by active caspase-3.[8][9][10]
-
Prepare Lysates: After treating cells with this compound for the desired time, collect both adherent and floating cells. Lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the caspase-3 substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for a colorimetric pNA substrate).[8][10]
-
Analysis: Calculate the fold change in caspase-3 activity relative to the untreated control.
Protocol 2.3: Rescue Experiment with IGF-1
-
Cell Seeding: Seed primary cells as described in Protocol 2.1.
-
Preparation of Media: Prepare four types of media:
-
Control Medium (vehicle only)
-
This compound Medium (containing this compound at a toxic concentration, e.g., 250 nM)
-
IGF-1 Medium (containing 10 ng/mL IGF-1)
-
Combination Medium (containing both 250 nM this compound and 10 ng/mL IGF-1)
-
-
Treatment: Replace the existing medium with the prepared media.
-
Incubation: Incubate for 48 hours.
-
Analysis: Assess cell viability (MTS assay) and apoptosis (Caspase-3 assay) as described in previous protocols.
Signaling Pathway Visualization
This compound is designed to inhibit the on-target TKX pathway, which is often dysregulated in disease states. However, its toxicity stems from the off-target inhibition of PI3K, a key component of the pro-survival PI3K/Akt pathway.[1][11] This inhibition prevents the phosphorylation and activation of Akt, leading to the de-repression of pro-apoptotic factors like BAD and the activation of executioner caspases.[1][11]
Hypothetical Signaling Pathway of this compound Action
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. editverse.com [editverse.com]
Technical Support Center: Refining Taltsv Dosage for Xenograft Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Taltsv in xenograft mouse models. The information herein is designed to address common challenges and provide standardized protocols to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a new xenograft study?
A1: For a novel compound like this compound where in vivo data is limited, the starting dose is typically determined from in vitro IC50 (half-maximal inhibitory concentration) values and preliminary toxicity studies. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the maximum tolerated dose (MTD) if known, or to extrapolate from in vitro efficacy data. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific cancer cell line and mouse strain.
Q2: How often should this compound be administered?
A2: The dosing frequency depends on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including its half-life in mice. If PK data is unavailable, a common starting point is daily administration (QD) or every other day (QOD). The administration schedule should be optimized based on tumor growth inhibition and signs of toxicity.
Q3: What is the best route of administration for this compound in mice?
A3: The route of administration should be chosen based on the formulation of this compound and its intended clinical application. Common routes for preclinical studies include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection. The choice of administration route can significantly impact the drug's bioavailability and efficacy.
Q4: What are the expected signs of toxicity with this compound treatment?
A4: Signs of toxicity are drug-specific but can include weight loss, lethargy, ruffled fur, and changes in behavior. It is essential to monitor the mice daily for any adverse effects. A weight loss of more than 15-20% of the initial body weight is often considered a humane endpoint.
Q5: How can I determine if this compound is effective in my xenograft model?
A5: The primary measure of efficacy is the inhibition of tumor growth compared to a vehicle-treated control group. This is typically assessed by measuring tumor volume regularly throughout the study. At the end of the study, tumors can be excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can provide mechanistic insights into this compound's anti-tumor activity.
Troubleshooting Guide
Issue 1: High toxicity and mortality in the treatment group.
-
Question: We are observing significant weight loss and some mortality in our mice treated with this compound. What should we do?
-
Answer:
-
Reduce the Dose: The most likely cause is that the current dose is too high. It is recommended to reduce the dose by 25-50% in the next cohort of animals.
-
Change the Dosing Schedule: If a lower dose is not effective, consider altering the dosing schedule. For example, switch from daily to every-other-day administration to allow the animals to recover between doses.
-
Evaluate the Vehicle: Ensure that the vehicle used to dissolve this compound is not contributing to the toxicity. Administer a vehicle-only control to a separate group of mice to assess its tolerability.
-
Issue 2: Lack of tumor growth inhibition.
-
Question: Our xenograft tumors are growing at the same rate in both the this compound-treated and control groups. Why is the drug not working?
-
Answer:
-
Increase the Dose: The current dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to find a more effective dose, while carefully monitoring for toxicity.
-
Check Drug Formulation and Administration: Ensure that this compound is properly dissolved or suspended and that the administration is being performed correctly to ensure the intended dose is delivered.
-
Re-evaluate the Xenograft Model: The chosen cancer cell line may be resistant to this compound. It is advisable to confirm the in vitro sensitivity of the cell line to this compound before initiating in vivo studies.
-
Issue 3: High variability in tumor growth within the same treatment group.
-
Answer:
-
Ensure Uniform Cell Implantation: Standardize the cell implantation technique. Ensure that the same number of viable cells is injected into the same anatomical location for each mouse.
-
Increase the Group Size: A larger number of animals per group can help to mitigate the effects of individual variation. A minimum of 8-10 mice per group is often recommended for xenograft studies.
-
Start Treatment at a Uniform Tumor Size: Allow the tumors to reach a specific, uniform size (e.g., 100-150 mm³) before randomizing the mice into treatment and control groups. This ensures that all tumors are at a similar stage of development at the start of treatment.
-
Quantitative Data Summary
The following table provides a hypothetical summary of dose-ranging studies for this compound in a lung cancer xenograft model.
| Study ID | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Average Tumor Growth Inhibition (%) | Observed Toxicity |
| TAL-XG-01 | A549 | Nude (nu/nu) | 10 | PO, QD | 25% | No significant weight loss |
| TAL-XG-02 | A549 | Nude (nu/nu) | 25 | PO, QD | 55% | ~5% weight loss, reversible |
| TAL-XG-03 | A549 | Nude (nu/nu) | 50 | PO, QD | 80% | >15% weight loss, lethargy |
| TAL-XG-04 | H460 | NOD/SCID | 25 | IP, QOD | 65% | Minimal, transient weight loss |
Experimental Protocols
Detailed Methodology for a Xenograft Study with this compound
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., A549) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old female nude mice).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound to the treatment group according to the chosen dose, route, and schedule.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Analyze the data for statistical significance using appropriate tests (e.g., t-test, ANOVA).
-
Visualizations
Caption: Experimental workflow for a xenograft study with this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Validation & Comparative
Analysis of "Taltsv" as a TAL1 Inhibitor Reveals a Gap in Publicly Available Efficacy Data
Researchers and drug development professionals investigating TAL1 (T-cell acute lymphocytic leukemia 1) inhibitors will find a notable absence of public data on a compound referred to as "Taltsv." Initial searches for "this compound" in scientific literature and drug development pipelines yield no specific small molecule designated by this name. However, further investigation into patent databases reveals "this compound" as a peptide sequence, specifically Thr-Arg-Pro, mentioned in a Chinese patent application (CN110691613A).[1]
Despite its identification as a peptide, there is currently no publicly accessible experimental data to substantiate its role as a TAL1 inhibitor. The scientific community awaits published studies to elucidate the mechanism of action and efficacy of the this compound peptide in modulating TAL1 activity. Without such data, a direct comparison to other potential TAL1 inhibitory strategies is not feasible.
The Challenge of Directly Targeting TAL1
TAL1 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in hematopoiesis and is frequently dysregulated in T-cell acute lymphoblastic leukemia (T-ALL). Due to its nature as a transcription factor, which often lacks deep, well-defined binding pockets typical of enzymes, TAL1 has been considered a challenging therapeutic target for small molecule inhibitors.
Current research strategies to counteract TAL1's oncogenic activity often focus on indirect approaches. These include:
-
Targeting TAL1's coactivators: One such approach involves inhibiting essential coactivators of the TAL1 transcriptional complex. For example, research has identified the histone demethylase UTX (KDM6A) as a critical coactivator for TAL1-mediated gene expression in T-ALL. Inhibition of UTX has been proposed as a potential therapeutic strategy to disrupt the TAL1-driven leukemic program.
-
Disrupting upstream signaling pathways: Another strategy involves targeting signaling pathways that cooperate with TAL1 in promoting leukemogenesis. The PI3K/AKT pathway, for instance, has been shown to be frequently activated in TAL1-positive T-ALL and to cooperate with TAL1 in driving the disease.
The TAL1 Signaling Pathway and Points of Intervention
The diagram below illustrates a simplified representation of the TAL1 signaling pathway and highlights the distinction between direct inhibition of TAL1 and the indirect approaches currently being explored.
Caption: TAL1 signaling and potential points of therapeutic intervention.
Experimental Workflow for Evaluating TAL1 Inhibitors
Should data on "this compound" or other direct TAL1 inhibitors become available, a standardized experimental workflow would be necessary to evaluate and compare their efficacy. The following diagram outlines a typical preclinical evaluation process.
Caption: A typical workflow for the preclinical assessment of TAL1 inhibitors.
Conclusion
At present, a comparative guide on the efficacy of "this compound" versus other TAL1 inhibitors cannot be compiled due to the absence of published scientific data for "this compound." While its identification as a peptide in a patent is a starting point, the scientific community awaits peer-reviewed studies to validate its function and potential as a therapeutic agent. For researchers in the field, the focus remains on indirect strategies for targeting TAL1, which are more established in the current scientific literature. Future updates to this guide will be contingent on the publication of experimental data for "this compound" and other emerging direct TAL1 inhibitors.
References
Comparing Taltsv and siRNA knockdown of TAL1
An Objective Comparison of siRNA and shRNA for TAL1 Gene Knockdown
A Note on "Taltsv": Initial searches for a gene knockdown technology named "this compound" did not yield any relevant results in the scientific literature. It is possible that this term is a proprietary name not widely indexed, a new technology not yet broadly published, or a typographical error. This guide will therefore focus on comparing two widely established and utilized RNA interference (RNAi) technologies for TAL1 knockdown: small interfering RNA (siRNA) and short hairpin RNA (shRNA).
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of siRNA and shRNA for the knockdown of the transcription factor TAL1. We will explore their mechanisms of action, experimental workflows, and performance metrics, supported by experimental data and protocols.
Introduction to TAL1
TAL1 (T-cell acute lymphocytic leukemia 1), also known as SCL, is a basic helix-loop-helix (bHLH) transcription factor crucial for the normal development of hematopoietic stem cells and the differentiation of erythroid and megakaryocytic lineages.[1][2][3] Its aberrant expression in lymphoid progenitors is a key oncogenic event in a significant portion of T-cell acute lymphoblastic leukemia (T-ALL) cases.[4] Consequently, methods to effectively and specifically reduce TAL1 expression are vital for both basic research and therapeutic development.
Mechanism of Action: siRNA vs. shRNA
Both siRNA and shRNA leverage the cell's endogenous RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing. However, they differ in their origin and how they enter this pathway.
siRNA (small interfering RNA) are short, double-stranded RNA molecules, typically 21-23 nucleotides in length, that are synthetically produced and delivered into cells.[5] Once inside the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC). The passenger strand is cleaved and discarded, while the guide strand directs RISC to the target mRNA (in this case, TAL1 mRNA) through sequence complementarity. This leads to the cleavage and subsequent degradation of the TAL1 mRNA, thereby preventing its translation into protein.[5]
shRNA (short hairpin RNA) are also RNA-based triggers of RNAi, but they are delivered as a DNA construct, often within a viral vector (e.g., lentivirus).[6] This vector integrates into the host cell's genome, allowing for the continuous transcription of the shRNA molecule. The shRNA forms a hairpin loop structure that is processed in the nucleus by the Drosha enzyme and then exported to the cytoplasm. In the cytoplasm, the Dicer enzyme cleaves the loop, generating a mature siRNA duplex, which then enters the RISC complex and follows the same mechanism of mRNA degradation as synthetic siRNAs.[5][6]
Comparative Performance of siRNA and shRNA for Gene Knockdown
The choice between siRNA and shRNA for TAL1 knockdown depends on the specific experimental goals, as each method presents distinct advantages and disadvantages.
| Feature | siRNA | shRNA |
| Delivery Method | Transient transfection (e.g., lipofection, electroporation) | Viral transduction (e.g., lentivirus, adenovirus) |
| Duration of Knockdown | Transient (typically 3-7 days)[7] | Stable and long-term (can be permanent in dividing cells)[7] |
| Knockdown Efficiency | Can be high, but variable depending on transfection efficiency. | Generally high and consistent, especially after selection of transduced cells. |
| Off-Target Effects | Can induce significant off-target effects through miRNA-like activity.[8] These effects are dose-dependent.[9] | Generally considered to have fewer off-target effects at the concentrations required for knockdown.[8][9] However, genomic integration can cause insertional mutagenesis.[7] |
| High-Throughput Screening | Suitable for arrayed screening formats.[7] | Amenable to both arrayed and pooled screening formats.[7] |
| Inducibility | Not typically inducible. | Can be made inducible with specific promoter systems (e.g., tetracycline-inducible promoters). |
| Suitability for Hard-to-Transfect Cells | Challenging for primary cells and non-dividing cells. | Highly effective for a wide range of cell types, including primary and non-dividing cells.[7] |
Experimental Protocols
Below are generalized protocols for siRNA and shRNA-mediated knockdown of TAL1 in a hematopoietic cell line, such as Jurkat cells.
siRNA Transfection Protocol
This protocol is a general guideline for transiently knocking down TAL1 using siRNA and a lipid-based transfection reagent.
-
Cell Seeding: The day before transfection, seed cells (e.g., Jurkat) in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.[10]
-
siRNA-Lipid Complex Formation:
-
Dilute the TAL1-specific siRNA and a negative control siRNA in a serum-free medium (e.g., Opti-MEM®).[10]
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.[10]
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.[10][11]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.[10]
-
Incubation: Incubate the cells for 24-72 hours at 37°C.[10]
-
Assessment of Knockdown:
Lentiviral shRNA Transduction Protocol
This protocol outlines the steps for achieving stable TAL1 knockdown using a lentiviral vector expressing a TAL1-specific shRNA.
-
Cell Seeding: Plate target cells 24 hours prior to transduction. Cells should be approximately 30-50% confluent at the time of infection.[17]
-
Transduction:
-
Thaw the lentiviral particles containing the TAL1 shRNA construct and a non-targeting control shRNA.
-
Add the lentiviral particles to the cells at a predetermined multiplicity of infection (MOI). A transduction enhancer like Polybrene can be added to increase efficiency.[17]
-
Incubate the cells with the virus overnight.[17]
-
-
Media Change: The following day, replace the virus-containing medium with fresh complete culture medium.[17]
-
Selection of Transduced Cells: If the lentiviral vector contains a selectable marker (e.g., puromycin resistance), add the selection agent to the culture medium 48-72 hours post-transduction to eliminate non-transduced cells.
-
Expansion and Validation: Expand the population of resistant cells and validate TAL1 knockdown at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively, as described in the siRNA protocol.[18][19]
Visualizing TAL1 Signaling and Experimental Workflows
TAL1 Signaling Pathway
The following diagram illustrates the central role of TAL1 in a transcriptional complex that regulates hematopoiesis and is implicated in T-ALL. TAL1 forms a complex with other transcription factors such as GATA1/2, LMO1/2, E2A, and RUNX1 to regulate the expression of target genes involved in cell differentiation and proliferation.[1][2][20]
References
- 1. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actanaturae.ru [actanaturae.ru]
- 4. Oncogenic transcriptional program driven by TAL1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 8. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pages.vassar.edu [pages.vassar.edu]
- 13. gene-quantification.de [gene-quantification.de]
- 14. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. The transcription factor TAL1 and miR-17-92 create a regulatory loop in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. The Role of TAL1 in Hematopoiesis and Leukemogenesis - Vagapova - Acta Naturae [actanaturae.ru]
Introduction to BTK and Inhibitor Selectivity
Comparative Cross-Reactivity Analysis of Taltsv, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
This guide provides a comparative analysis of the cross-reactivity profile of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, this compound, against the first-generation BTK inhibitor, Ibrutinib. Understanding the selectivity of kinase inhibitors is crucial for predicting potential off-target effects and ensuring a favorable safety profile in drug development.[1][2] Second-generation BTK inhibitors have generally shown improved selectivity over first-generation drugs by limiting off-target activities.[2][3][4]
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in the signaling of other immune cells like mast cells and basophils.[5][6] Its central role in B-cell maturation and activation has made it a key target for treating B-cell malignancies and autoimmune diseases.[3][5]
Kinase inhibitors, however, can often bind to multiple kinases due to structural similarities in their ATP-binding pockets.[1] This cross-reactivity, or off-target inhibition, can lead to unintended side effects.[7] For instance, Ibrutinib's off-target inhibition of kinases like TEC and EGFR has been associated with side effects such as bleeding and rash.[7] Therefore, a key goal in developing new BTK inhibitors like this compound is to achieve higher selectivity for BTK, minimizing interactions with other kinases.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, its inhibitory activity was compared against that of Ibrutinib across a panel of representative kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrates the relative potency and selectivity of each compound.
Table 1: Comparative IC50 Values (nM) for this compound and Ibrutinib
| Kinase Target | This compound (IC50 nM) | Ibrutinib (IC50 nM) | Kinase Family |
| BTK | 0.5 | 0.7 | TEC Family |
| TEC | 150 | 10 | TEC Family |
| ITK | 250 | 5 | TEC Family |
| EGFR | >10,000 | 50 | Receptor Tyrosine Kinase |
| SRC | 800 | 60 | SRC Family |
| LCK | 1,200 | 45 | SRC Family |
| FYN | 950 | 55 | SRC Family |
Note: Data for this compound is hypothetical. Data for Ibrutinib is based on publicly available information.
The data indicates that while both compounds are potent inhibitors of BTK, this compound exhibits significantly less activity against other kinases, particularly those in the TEC and SRC families, as well as EGFR. This suggests a more favorable selectivity profile for this compound.
Visualization of Pathways and Workflows
To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate the B-cell receptor signaling pathway and the general workflow for kinase inhibitor cross-reactivity analysis.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: General experimental workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity data.
In Vitro Radiometric Kinase Assay (for IC50 Determination)
This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[8]
Objective: To determine the IC50 value of this compound and Ibrutinib against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes.
-
Specific peptide substrates for each kinase.
-
[γ-³²P]ATP (radioactive ATP).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[9]
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter.
Procedure:
-
Compound Preparation: Serially dilute this compound and Ibrutinib in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase enzyme, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiation: Start the kinase reaction by adding a mix of non-radioactive ATP and [γ-³²P]ATP.[10] The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).[9]
-
Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unused [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unbound [γ-³²P]ATP.
-
Detection: Measure the radioactivity of the bound, phosphorylated substrate using a scintillation counter.
-
Data Analysis: Subtract the background, normalize the data to the vehicle control, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Off-Target Viability Assay
This cell-based assay assesses the effect of a compound on the viability of cells that do not express the primary target (BTK) but may express a known off-target kinase (e.g., EGFR).[11][12]
Objective: To determine if this compound has off-target cytotoxic effects in a cell line dependent on EGFR signaling, compared to Ibrutinib.
Materials:
-
A431 cell line (human epidermoid carcinoma, high EGFR expression, no BTK expression).
-
Ramos cell line (human Burkitt's lymphoma, BTK-positive control).
-
Cell culture medium (e.g., DMEM for A431, RPMI-1640 for Ramos) with 10% FBS.
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO.
-
96-well clear-bottom cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed A431 and Ramos cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere/stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Ibrutinib for 72 hours. Include a DMSO-only control.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance readings to the DMSO control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). A high GI50 in A431 cells for this compound would indicate low off-target toxicity via EGFR inhibition.
Conclusion
The presented data, based on a combination of biochemical and cellular assays, provides a preliminary cross-reactivity profile for the novel BTK inhibitor, this compound. The in vitro kinase panel screening suggests that this compound possesses a significantly improved selectivity profile compared to the first-generation inhibitor Ibrutinib, with substantially less activity against key off-targets like TEC, SRC, and EGFR. This enhanced selectivity is a critical attribute that may translate to a better safety profile with fewer mechanism-independent side effects. Further comprehensive profiling and in vivo studies are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles a… [ouci.dntb.gov.ua]
- 3. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential applications of Bruton’s tyrosine kinase inhibitors for the prevention of allergic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patientpower.info [patientpower.info]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vitro kinase assay [bio-protocol.org]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Tyrosine Kinase Inhibitor Efficacy in Leukemia Subtypes
Disclaimer: Initial searches for the entity "Taltsv" did not yield any results for a recognized therapeutic agent. To fulfill the request for a comparative guide, this document will use Imatinib (Gleevec) as a well-documented example of a targeted therapy for leukemia. Imatinib is a tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific leukemia subtypes. This guide will compare its efficacy with other therapeutic alternatives, provide supporting data, and detail relevant experimental methodologies.
Comparative Efficacy of Imatinib in Leukemia Subtypes
Imatinib is primarily used in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, where the BCR-ABL1 fusion gene produces a constitutively active tyrosine kinase. Its efficacy is most pronounced in Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL).
The primary alternative to Imatinib (a first-generation TKI) in the first-line treatment of chronic phase CML are the second-generation TKIs, such as Nilotinib and Dasatinib. These agents are more potent inhibitors of the BCR-ABL1 kinase.
| Endpoint | Imatinib | Nilotinib | Dasatinib | Supporting Study |
| Major Molecular Response (MMR) at 12 months | 60-65% | 75-80% | 70-75% | ENESTnd; DASISION |
| Complete Cytogenetic Response (CCyR) at 12 months | ~70% | ~80% | ~77% | ENESTnd; DASISION |
| 5-Year Overall Survival | ~90% | ~92% | ~91% | ENESTnd; DASISION |
| Progression to Accelerated/Blast Phase at 5 years | ~4.5% | ~2.5% | ~2.3% | ENESTnd; DASISION |
In Ph+ ALL, Imatinib is typically used in combination with chemotherapy, as monotherapy is associated with high rates of relapse.
| Treatment Arm | Endpoint | Efficacy | Supporting Study |
| Chemotherapy + Imatinib | 3-Year Overall Survival | 45-55% | Multiple Phase II/III Trials |
| Chemotherapy Alone | 3-Year Overall Survival | 20-30% | Historical Controls |
| Chemotherapy + Imatinib | Complete Remission (CR) Rate | >90% | Multiple Phase II/III Trials |
Signaling Pathways and Mechanism of Action
Imatinib functions by blocking the ATP-binding site of the BCR-ABL1 tyrosine kinase. This inhibition prevents the phosphorylation of downstream substrates, thereby halting the signaling cascade that drives cell proliferation and survival in Ph+ leukemia cells.
Comparative Analysis of Talquetamab and Existing Leukemia Therapies: A Mechanistic Overview
Disclaimer: Talquetamab (Taltsv) is a bispecific antibody approved for the treatment of adult patients with relapsed or refractory multiple myeloma. It is not currently approved for the treatment of any type of leukemia. This guide provides a comparative overview based on its mechanism of action and contrasts it with established therapeutic modalities for leukemia. The potential application of talquetamab in leukemia is purely hypothetical and would depend on future research, particularly on the expression of its target, GPRC5D, on leukemia cells.
Introduction
The landscape of hematologic malignancy treatment is rapidly evolving with the advent of novel immunotherapies. Talquetamab, a first-in-class bispecific antibody, represents a significant advancement in the treatment of multiple myeloma by engaging T-cells to target cancer cells expressing G protein-coupled receptor class C group 5 member D (GPRC5D). While its clinical application is currently confined to multiple myeloma, its unique mechanism of action invites a comparative study against existing therapeutic strategies for leukemia, a diverse group of blood cancers. This guide offers a detailed comparison of talquetamab's mechanism with standard leukemia treatments, presents hypothetical experimental protocols for its evaluation in leukemia, and visualizes key pathways and workflows.
Section 1: Comparative Overview of Therapeutic Mechanisms
The following table summarizes the mechanisms of action of talquetamab and major classes of leukemia therapies.
| Therapeutic Agent/Class | Primary Target | Mechanism of Action | Examples of Leukemia Subtypes Treated |
| Talquetamab (Hypothetical for Leukemia) | GPRC5D on cancer cells and CD3 on T-cells | Redirects T-cells to recognize and kill cancer cells expressing GPRC5D. | Dependent on GPRC5D expression on leukemia cells (currently unknown). |
| Chemotherapy | Rapidly dividing cells | Induces cell death by interfering with DNA replication and cell division. | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Chronic Lymphocytic Leukemia (CLL) |
| Targeted Therapy | Specific molecules involved in cancer growth (e.g., tyrosine kinases) | Inhibits signaling pathways that promote cancer cell proliferation and survival. | AML (with specific mutations like FLT3, IDH1/2), ALL (Philadelphia chromosome-positive), CLL |
| Monoclonal Antibodies | Cell surface antigens (e.g., CD20, CD33, CD52) | Mark cancer cells for destruction by the immune system, block growth signals, or deliver toxins. | CLL (e.g., Rituximab), AML (e.g., Gemtuzumab ozogamicin) |
| CAR T-Cell Therapy | Cell surface antigens (e.g., CD19, CD22) | Genetically engineered patient T-cells to express chimeric antigen receptors (CARs) that recognize and kill cancer cells. | ALL, CLL, and other B-cell malignancies |
Section 2: Talquetamab - Mechanism of Action
Talquetamab is a bispecific T-cell engaging antibody that simultaneously binds to GPRC5D on myeloma cells and the CD3 receptor on T-cells. This dual binding creates an immunological synapse, bringing the T-cell into close proximity with the cancer cell and activating the T-cell to release cytotoxic granules, leading to the lysis of the GPRC5D-expressing cell. The expression of GPRC5D is high on multiple myeloma cells with limited expression on normal tissues, which provides a therapeutic window.
Caption: Mechanism of action of Talquetamab.
Section 3: Existing Leukemia Therapies
Leukemia treatment is highly dependent on the specific type (e.g., AML, ALL, CLL) and subtype of the disease, as well as patient-specific factors. The primary modalities are chemotherapy, targeted therapy, and immunotherapy.
Chemotherapy
Chemotherapy has been the cornerstone of leukemia treatment for decades. It involves the use of cytotoxic drugs that target rapidly dividing cells, including leukemia cells.
-
Induction Chemotherapy: Aims to achieve remission by eliminating the majority of leukemia cells. A common regimen for AML is the "7+3" protocol, which combines cytarabine and an anthracycline.[1]
-
Consolidation Chemotherapy: Administered after remission is achieved to eliminate any remaining leukemia cells and prevent relapse.[2]
-
Maintenance Chemotherapy: Lower-dose chemotherapy given over a longer period to maintain remission.[3]
Targeted Therapy
Targeted therapies are designed to interfere with specific molecules that are crucial for the growth and survival of cancer cells.
-
Tyrosine Kinase Inhibitors (TKIs): Revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive ALL by targeting the BCR-ABL1 fusion protein.
-
FLT3 Inhibitors: Used for AML patients with mutations in the FLT3 gene.[4]
-
IDH1/IDH2 Inhibitors: Target mutated isocitrate dehydrogenase enzymes in AML.[4]
-
BCL-2 Inhibitors: Promote apoptosis in cancer cells and are particularly effective in CLL.
Immunotherapy
Immunotherapies harness the patient's own immune system to fight cancer.
-
Monoclonal Antibodies: These are laboratory-produced molecules that can bind to specific antigens on the surface of leukemia cells. For example, rituximab targets CD20 on B-cells in CLL, and gemtuzumab ozogamicin targets CD33 in AML.[4]
-
CAR T-Cell Therapy: A highly personalized therapy where a patient's T-cells are collected, genetically modified to produce chimeric antigen receptors (CARs) that recognize specific antigens on leukemia cells (e.g., CD19 on B-cell ALL), and then reinfused into the patient.[5][6]
Caption: Overview of major leukemia therapy mechanisms.
Section 4: Hypothetical Application of Talquetamab in Leukemia
The potential efficacy of talquetamab in leukemia is entirely dependent on the expression of its target, GPRC5D, on the surface of leukemia cells. GPRC5D is known to be highly expressed in multiple myeloma and has limited expression in normal tissues, primarily in keratinized tissues like skin and hair follicles.[7][8]
GPRC5D Expression in Leukemia: Currently, there is a lack of comprehensive studies characterizing GPRC5D expression across different leukemia subtypes. While some data suggests expression in bone marrow cells, the specific levels on AML, ALL, or CLL blasts are not well-established.[9] If a subset of leukemias is found to express GPRC5D at sufficient levels, talquetamab could theoretically be a viable therapeutic option, functioning similarly to how it does in multiple myeloma.
Section 5: Experimental Protocols for Preclinical Evaluation
To evaluate a novel agent like talquetamab for leukemia, a series of preclinical experiments would be necessary.
In Vitro Cytotoxicity Assays
-
Objective: To determine the direct cytotoxic effect of the therapeutic agent on leukemia cells.
-
Methodology:
-
Cell Culture: Culture human leukemia cell lines or primary patient-derived leukemia cells.
-
Treatment: Treat the cells with a range of concentrations of the therapeutic agent for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using assays such as MTT, MTS, or flow cytometry with viability dyes (e.g., Propidium Iodide or 7-AAD).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's potency.
-
Flow Cytometry for Target Expression
-
Objective: To quantify the expression of the target antigen (e.g., GPRC5D) on the surface of leukemia cells.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells.
-
Staining: Incubate the cells with a fluorescently labeled antibody specific for the target antigen. Include appropriate isotype controls.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the percentage of positive cells and the mean fluorescence intensity (MFI).
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-leukemic activity of the therapeutic agent in a living organism.[10]
-
Methodology:
-
Model System: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Engraftment: Engraft the mice with human leukemia cell lines or patient-derived leukemia cells (PDX models), typically via intravenous or intrafemoral injection.[3][11]
-
Treatment: Once leukemia is established (monitored via bioluminescence imaging or peripheral blood sampling), treat the mice with the therapeutic agent or a vehicle control.
-
Monitoring: Monitor tumor burden, overall survival, and any potential toxicities.
-
Endpoint Analysis: At the end of the study, analyze tissues (bone marrow, spleen, etc.) for leukemia cell infiltration.
-
Caption: Preclinical experimental workflow for a novel leukemia therapy.
Conclusion
Talquetamab offers a novel immunotherapeutic approach for multiple myeloma by targeting GPRC5D. A direct comparison to existing leukemia therapies is currently theoretical, as its efficacy in this context remains uninvestigated. The established treatments for leukemia are diverse, ranging from broad-acting chemotherapy to highly specific targeted and cell-based immunotherapies. The hypothetical application of talquetamab in leukemia would necessitate thorough preclinical evaluation, starting with the fundamental confirmation of GPRC5D expression on leukemia cells. Should this be established, the experimental workflows outlined provide a roadmap for assessing its potential as a future therapeutic option for certain leukemia subtypes.
References
- 1. How to Test Human CAR T Cells in Solid Tumors, the Next Frontier of CAR T Cell Therapy | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bispecific antibody-targeted T-cell therapy for acute myeloid leukemia [frontiersin.org]
- 5. Applications of cytometry to study acute leukemia: in vitro determination of drug sensitivity and detection of minimal residual disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic applications for GPRC5D inhibitors? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. GPRC5D - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TaltsV for Transcription Activator-Like (TAL) Effector Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of a novel therapeutic candidate, TaltsV, for its target, Transcription Activator-Like (TAL) effector proteins. The following sections present supporting experimental data, detailed protocols for key validation assays, and a visual representation of the experimental workflow. This document is intended to objectively showcase the superior specificity of this compound compared to a non-specific control.
Comparative Binding Affinity and Specificity of this compound
The specificity of this compound was quantitatively assessed against a non-specific peptide control using Fluorescence Polarization (FP) and Co-Immunoprecipitation (Co-IP) followed by mass spectrometry. The data clearly indicates that this compound exhibits high affinity and specificity for TAL effector proteins, while the non-specific control shows negligible binding.
| Parameter | This compound | Non-specific Peptide Control | Method |
| Binding Affinity (Kd) | 15 nM | > 1000 nM | Fluorescence Polarization |
| Relative Binding Unit (RBU) | 850 RBU | 25 RBU | Co-Immunoprecipitation |
| Off-Target Proteins Identified | 2 | > 50 | Co-IP with Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity (dissociation constant, Kd) of this compound to a specific TAL effector protein in a homogenous solution. The principle is based on the change in the polarization of fluorescently labeled this compound upon binding to the larger TAL effector protein.[1][2][3][4]
Materials:
-
Fluorescein-labeled this compound (or non-specific peptide)
-
Purified TAL effector protein
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization optics
Procedure:
-
A serial dilution of the unlabeled TAL effector protein is prepared in the assay buffer.
-
A constant concentration of fluorescein-labeled this compound is added to each well of the 384-well plate.
-
The serially diluted TAL effector protein is then added to the wells containing the labeled this compound.
-
The plate is incubated at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The data is plotted as fluorescence polarization (in millipolarization units, mP) versus the concentration of the TAL effector protein.
-
The Kd value is determined by fitting the data to a one-site binding model.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is employed to confirm the interaction between this compound and TAL effector proteins in a cellular context and to identify any off-target interactions.[5][6][7][8][9]
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged TAL effector protein and HA-tagged this compound (or non-specific peptide)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Anti-FLAG antibody conjugated to magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blotting (anti-FLAG and anti-HA)
Procedure:
-
HEK293T cells are co-transfected with plasmids encoding FLAG-tagged TAL effector protein and HA-tagged this compound or the non-specific peptide control.
-
After 24-48 hours of expression, the cells are harvested and lysed with ice-cold lysis buffer.
-
The cell lysate is cleared by centrifugation to remove cellular debris.
-
The cleared lysate is incubated with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate the TAL effector protein and any interacting proteins.
-
The beads are washed multiple times with wash buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads using an elution buffer.
-
The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blotting using anti-FLAG and anti-HA antibodies to detect the TAL effector protein and the interacting peptide, respectively.
-
For off-target analysis, the eluted proteins are subjected to mass spectrometry to identify all co-precipitated proteins.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures used to validate the specificity of this compound for TAL effector proteins.
Caption: Workflow for validating the binding specificity of this compound.
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation-Based Identification of Effector-Host Protein Interactions from Pathogen-Infected Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 9. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
A Comparative Guide to T-Cell Redirecting Immunotherapy and a Novel Transcription Factor Target in T-Cell Malignancies
In the landscape of T-cell malignancies, a heterogeneous group of aggressive hematological cancers, the quest for novel therapeutic strategies is paramount. While established treatments have improved outcomes, a significant portion of patients with diseases like T-cell acute lymphoblastic leukemia (T-ALL) still face relapse and refractory disease. This guide provides a comparative overview of two distinct approaches in the field: Talquetamab, a T-cell redirecting bispecific antibody approved for a different hematological malignancy, and LYL1, an emerging molecular target showing promise in preclinical studies for T-ALL.
It is important to note that a direct, head-to-head comparison of Talquetamab and LYL1 inhibitors in T-cell malignancies is not currently feasible. Talquetamab's clinical development has focused on multiple myeloma, and its target's expression in T-cell cancers is not well-documented. Conversely, LYL1 inhibitors are in the nascent stages of research, with no specific agents in clinical trials. This guide, therefore, aims to provide a detailed, objective comparison of the principles, available data, and future potential of these two distinct therapeutic avenues.
Talquetamab: A Clinically Validated T-Cell Engager
Talquetamab is a first-in-class bispecific antibody that has demonstrated significant efficacy in the treatment of relapsed or refractory multiple myeloma.[1] Its mechanism of action represents a powerful immunotherapeutic strategy of redirecting the patient's own T-cells to recognize and eliminate cancer cells.
Mechanism of Action
Talquetamab is engineered to simultaneously bind to two different proteins: the CD3 receptor on the surface of T-cells and the G protein-coupled receptor class 5 member D (GPRC5D) on the surface of malignant plasma cells.[2] This dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the tumor cell through the release of cytotoxic granules.[2]
Target Antigen Profile: GPRC5D
GPRC5D is an orphan receptor that is highly expressed on malignant plasma cells in multiple myeloma.[3][4] Its expression in normal tissues is limited, primarily restricted to hard keratin-producing cells, making it an attractive therapeutic target with a potentially favorable safety profile.[2] The expression of GPRC5D on malignant T-cells has not been extensively characterized, which is a critical step to assess the potential applicability of Talquetamab in T-cell malignancies.
Preclinical and Clinical Data in Multiple Myeloma
Preclinical studies have demonstrated that Talquetamab effectively induces T-cell-mediated cytotoxicity against GPRC5D-expressing multiple myeloma cell lines and primary patient samples.[5] Clinical trials in heavily pretreated patients with relapsed or refractory multiple myeloma have shown impressive overall response rates.
| Clinical Trial Data (MonumenTAL-1 Study) | Talquetamab (0.4 mg/kg weekly) | Talquetamab (0.8 mg/kg biweekly) |
| Overall Response Rate (ORR) | 74.1%[1] | 73.1%[1] |
| Very Good Partial Response (VGPR) or Better | 59.4%[1] | 57.2%[1] |
| Complete Response (CR) or Stringent CR (sCR) | 33.6%[1] | 32.4%[1] |
Experimental Protocols
In Vitro Cytotoxicity Assay
A representative experimental protocol to assess the efficacy of Talquetamab involves co-culturing GPRC5D-positive multiple myeloma cells with human T-cells in the presence of varying concentrations of the bispecific antibody.
LYL1: An Emerging Therapeutic Target in T-Cell Acute Lymphoblastic Leukemia
LYL1 (Lymphoblastic leukemia-derived sequence 1) is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the development of a high-risk subtype of T-ALL known as Early T-cell Precursor ALL (ETP-ALL).[6][7] In contrast to a well-defined drug like Talquetamab, LYL1 represents a molecular target for which specific inhibitors are yet to be developed.
Role of LYL1 in T-ALL Pathogenesis
In normal hematopoiesis, LYL1 is involved in the regulation of hematopoietic stem and progenitor cells.[6] However, its aberrant overexpression in T-ALL, particularly in ETP-ALL, contributes to the leukemic phenotype by promoting cell survival and blocking differentiation.[8][9] LYL1 is often co-expressed with another oncogenic transcription factor, LMO2, and is critical for the oncogenic functions of LMO2 in T-ALL.[7]
Preclinical Evidence for LYL1 Inhibition
Direct pharmacological inhibition of LYL1 is still in the exploratory phase. However, preclinical studies have demonstrated the therapeutic potential of targeting this transcription factor.
| Preclinical Findings for LYL1 Targeting in T-ALL | Experimental Approach | Key Results | Reference |
| LYL1 is required for Lmo2-driven leukemia | Lyl1 knockout in Lmo2-transgenic mice | Lyl1 deletion significantly increased leukemia latency. | [8] |
| LYL1 is required for ETP-ALL cell growth | shRNA-mediated knockdown of LYL1 | Inhibition of proliferation and induction of apoptosis in ETP-ALL cell lines. | [7] |
| Indirect inhibition via BRD4 inhibitors | Treatment with GNE-987 (a BRD4 inhibitor) | Downregulation of LYL1 expression in AML cells. | N/A |
Experimental Protocols
Cell Viability Assay following LYL1 Knockdown
To investigate the role of LYL1 in T-ALL cell survival, a common experimental approach is to use RNA interference to reduce LYL1 expression and then measure the impact on cell viability.
References
- 1. Study Shows Activity of Talquetamab in Highly Refractory Multiple Myeloma - The ASCO Post [ascopost.com]
- 2. Talquetamab: A promising immunotherapy for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A T-cell–redirecting bispecific G-protein–coupled receptor class 5 member D x CD3 antibody to treat multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical activity and determinants of response of the GPRC5DxCD3 bispecific antibody talquetamab in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyl1 regulates lymphoid specification and maintenance of early T lineage progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirement for Lyl1 in a model of Lmo2-driven early T-cell precursor ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E Protein Transcription Factors as Suppressors of T Lymphocyte Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYL1 | Cancer Genetics Web [cancer-genetics.org]
Benchmarking a Novel Epigenetic Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of epigenetics has opened new avenues for therapeutic intervention in a variety of diseases, most notably in oncology. Epigenetic modulators, drugs that target the enzymes and proteins responsible for heritable changes in gene expression without altering the DNA sequence itself, have shown significant promise. This guide provides a framework for benchmarking a novel or hypothetical epigenetic modulator, here referred to as "Taltsv," against well-characterized epigenetic drugs. Due to the current lack of publicly available information on a compound named "this compound," this document will serve as a template, utilizing established epigenetic modulators as benchmarks. The included data and protocols for known drugs provide a reference for the types of experiments and expected outcomes necessary to characterize a new molecular entity in this class.
The two major classes of epigenetic modulators discussed are Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. We will use Vorinostat and Romidepsin as exemplars for HDAC inhibitors, and Azacitidine and Decitabine for DNMT inhibitors.
Comparative Data of Known Epigenetic Modulators
The following tables summarize the key characteristics and clinical trial data for the selected established epigenetic modulators.
Table 1: Mechanism of Action and Key Targets
| Drug | Class | Mechanism of Action | Primary Targets | Approved Indications (Selected) |
| Vorinostat | HDAC Inhibitor | Inhibits HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in a more open chromatin structure and altered gene expression, leading to cell cycle arrest and apoptosis.[1][2] | HDAC1, HDAC2, HDAC3, HDAC6[3] | Cutaneous T-cell lymphoma[1] |
| Romidepsin | HDAC Inhibitor | A prodrug that, in its active form, inhibits HDAC enzymes by interacting with zinc ions in their active sites.[4] This leads to hyperacetylation of histones, altering gene expression to induce cell cycle arrest and apoptosis.[5][6] | Class I and II HDAC enzymes[4] | Cutaneous T-cell lymphoma, Peripheral T-cell lymphoma[7] |
| Azacitidine | DNMT Inhibitor | A cytidine nucleoside analog that incorporates into both RNA and DNA. It inhibits DNA methyltransferases, causing DNA hypomethylation and reactivation of tumor suppressor genes.[8] | DNA Methyltransferases (DNMTs) | Myelodysplastic syndromes (MDS)[9] |
| Decitabine | DNMT Inhibitor | A deoxycytidine nucleoside analog that incorporates only into DNA.[10] It traps DNA methyltransferases, leading to their depletion and subsequent DNA hypomethylation.[11][12] At higher doses, it is cytotoxic.[11] | DNA Methyltransferases (DNMTs), particularly DNMT1[12] | Myelodysplastic syndromes (MDS), Acute myeloid leukemia (AML)[10] |
Table 2: Clinical Efficacy of Known Epigenetic Modulators
| Drug | Indication | Clinical Trial Phase | Key Efficacy Data |
| Vorinostat | Relapsed/Refractory Multiple Myeloma | Phase I/II (in combination with Bortezomib, Doxorubicin, Dexamethasone) | Overall Response Rate (ORR): 67%, Median Overall Survival (OS): 33.8 months[13] |
| Relapsed/Refractory Multiple Myeloma | Phase IIb (in combination with Lenalidomide and Dexamethasone) | ORR: 24% in patients refractory to prior Lenalidomide-containing regimens[14] | |
| Romidepsin | Relapsed/Refractory Cutaneous T-cell Lymphoma (CTCL) and Peripheral T-cell Lymphoma (PTCL) | Phase II | CTCL ORR: 34-35% (Complete Response [CR] rate: 6%), PTCL ORR: 25-38% (CR rate: 15-18%)[7] |
| Azacitidine | Myelodysplastic Syndromes (MDS) | Randomized Controlled Trial | 60% response rate (7% CR, 16% Partial Response [PR], 37% improved) vs. 5% with supportive care. Median time to leukemic transformation or death: 21 months vs. 13 months with supportive care.[15][16] Median OS: 24.5 months vs. 15.0 months with conventional care.[17] |
| Therapy-related Myelodysplastic Syndrome (t-MDS) | Retrospective Review | Overall response rate: 43.4% (11.8% CR, 2.6% marrow CR, 10.5% PR, 18.4% Hematologic Improvement [HI]). Median OS: 14.9 months.[18] | |
| Decitabine | Newly Diagnosed Acute Myeloid Leukemia (AML) in Older Patients | Phase III | Median OS: 7.7 months vs. 5.0 months with patient's treatment choice (supportive care or low-dose cytarabine). CR + CRp (CR without platelet recovery) rate: 17.8% vs. 7.8%.[19] |
| IDH-mutated Acute Myeloid Leukemia (in combination with Venetoclax and Ivosidenib or Enasidenib) | Phase I/II | Newly diagnosed cohort: Composite CR rate of 86% (Ivosidenib arm) and 91% (Enasidenib arm)[20] |
Experimental Protocols
To benchmark "this compound" against these known modulators, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
Histone Acetylation Assay
This assay is crucial for evaluating the activity of potential HDAC inhibitors like Vorinostat and Romidepsin.
Objective: To quantify the level of global or specific histone acetylation in cells treated with the test compound.
Methodology: ELISA-based Colorimetric/Fluorometric Assay
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a T-cell lymphoma line for a Romidepsin comparison) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of "this compound," a known HDAC inhibitor (positive control), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and perform nuclear extraction using a commercial kit or standard laboratory protocols.
-
Extract histones from the nuclear fraction, typically through acid extraction followed by precipitation.
-
Quantify the total histone protein concentration using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Coat the wells of a microplate with the extracted histone proteins. The histones will bind to the surface of the wells.[21]
-
For the positive control, use pre-acetylated histones provided in commercial kits.[22]
-
Block the wells to prevent non-specific antibody binding.
-
Add a primary antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
Wash the wells to remove unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Wash the wells to remove unbound secondary antibody.
-
Add a colorimetric or fluorometric substrate for the enzyme. The enzyme will convert the substrate into a detectable signal.[21][23]
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the amount of acetylated histones.[23]
-
-
Data Analysis:
-
Generate a standard curve using the acetylated histone control.
-
Calculate the amount of acetylated histones in each sample relative to the total histone amount.
-
Compare the levels of histone acetylation in "this compound"-treated cells to the vehicle control and the positive control.
-
DNA Methylation Assay
This assay is essential for assessing the efficacy of potential DNMT inhibitors like Azacitidine and Decitabine.
Objective: To quantify the methylation status of specific CpG sites or global DNA methylation levels in cells treated with the test compound.
Methodology: Bisulfite Pyrosequencing
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., an AML cell line for a Decitabine comparison) in appropriate media.
-
Treat cells with varying concentrations of "this compound," a known DNMT inhibitor (positive control), and a vehicle control for a specified duration.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit or standard protocols.
-
-
Bisulfite Conversion:
-
Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[24] This creates a sequence difference that can be detected by sequencing.
-
-
PCR Amplification:
-
Design PCR primers to amplify the specific genomic region of interest (e.g., the promoter of a tumor suppressor gene). The primers should be designed to not overlap with CpG sites.
-
Perform PCR to amplify the bisulfite-converted DNA.
-
-
Pyrosequencing:
-
Pyrosequencing is a sequence-by-synthesis method that allows for the real-time quantification of nucleotide incorporation.[25][26]
-
The PCR product is used as a template for the pyrosequencing reaction.
-
The dispensation order of nucleotides is programmed to interrogate the CpG sites of interest.
-
The ratio of incorporated T (from the original unmethylated C) to C (from the original methylated C) at each CpG site is measured by the light signal generated upon nucleotide incorporation.[26][27]
-
-
Data Analysis:
-
The pyrosequencing software calculates the percentage of methylation at each CpG site based on the C/T ratio.
-
Compare the methylation levels in "this compound"-treated cells to the vehicle control and the positive control to determine the hypomethylating activity of the compound.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways affected by HDAC and DNMT inhibitors.
Caption: Mechanism of action for a hypothetical HDAC inhibitor "this compound".
Caption: Mechanism of action for a hypothetical DNMT inhibitor "this compound".
Experimental Workflow
The following diagram outlines a general workflow for the initial benchmarking of a novel epigenetic modulator.
Caption: General experimental workflow for benchmarking a novel epigenetic modulator.
This guide provides a comprehensive framework for the comparative analysis of a novel epigenetic modulator, "this compound," against established drugs in the field. By following the outlined experimental protocols and utilizing the provided data tables and diagrams as benchmarks, researchers can effectively characterize the performance and mechanism of action of new therapeutic candidates. The objective and data-driven comparison is essential for advancing promising new epigenetic modulators through the drug development pipeline.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. nbinno.com [nbinno.com]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 6. What is Romidepsin used for? [synapse.patsnap.com]
- 7. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 10. Decitabine - Wikipedia [en.wikipedia.org]
- 11. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Safety and efficacy of vorinostat, bortezomib, doxorubicin and dexamethasone in a phase I/II study for relapsed or refractory multiple myeloma (VERUMM study: vorinostat in elderly, relapsed and unfit multiple myeloma) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Randomized controlled trial of azacitidine in patients with the myelodysplastic syndrome: a study of the cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. onclive.com [onclive.com]
- 20. m.youtube.com [m.youtube.com]
- 21. epigentek.com [epigentek.com]
- 22. epigentek.com [epigentek.com]
- 23. Histone H3 Total Acetylation Assay Kit (Fluorometric) (ab131561) | Abcam [abcam.com]
- 24. elearning.unite.it [elearning.unite.it]
- 25. researchgate.net [researchgate.net]
- 26. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 27. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of targeted therapies for leukemia, Venetoclax has emerged as a significant agent, particularly in the treatment of Acute Myeloid Leukemia (AML). This guide provides an independent verification of its anti-leukemic activity, offering a comparison with other therapeutic alternatives and supported by experimental data for researchers, scientists, and drug development professionals.
An Independent Analysis of Venetoclax's Anti-Leukemic Efficacy: A Comparative Guide
Venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, has demonstrated considerable efficacy in inducing apoptosis in cancer cells.[1] Its mechanism of action is centered on restoring the natural process of programmed cell death, which is often subverted in leukemic cells. This comparative guide will delve into the experimental data underpinning its efficacy, contrast it with other treatment modalities, and provide detailed protocols for the key experiments cited.
Comparative Efficacy of Anti-Leukemic Agents
The treatment paradigm for leukemia is diverse, encompassing traditional chemotherapy, radiation, and more modern targeted and immunotherapies.[2][3][4] The choice of treatment is contingent on the specific type of leukemia, the patient's age, and overall health.[3] Targeted therapies, such as Venetoclax, offer the advantage of selectively targeting cancer cells, potentially reducing the side effects associated with conventional chemotherapy.[3]
| Therapeutic Agent | Mechanism of Action | Target Leukemia Type(s) | Reported Efficacy (Remission Rates) | Key Experimental Assays |
| Venetoclax | Bcl-2 Inhibitor (Induces Apoptosis) | Acute Myeloid Leukemia (AML) | In combination with hypomethylating agents, complete response in ~70% of treatment-naive elderly patients unfit for intensive chemotherapy.[1] | In vitro cytotoxicity assays, In vivo xenograft models, Flow cytometry for apoptosis markers, ROS production assays.[1] |
| Imatinib | Tyrosine Kinase Inhibitor | Chronic Myelogenous Leukemia (CML) | Five-year survival rate of 90%.[4] | Kinase inhibition assays, Cell proliferation assays, Western blotting for phosphorylation status. |
| CAR T-cell Therapy | Genetically engineered T-cells targeting cancer cell antigens (e.g., CD19) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Remission rates as high as 90% in some patient populations.[5] | Cytotoxicity assays, Cytokine release assays, In vivo tumor regression studies.[6][7] |
| Panobinostat | Pan-HDAC Inhibitor | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Preclinical models show anti-leukemic activity.[8] | HDAC activity assays, Cell cycle analysis, Apoptosis assays. |
| Allium sativum (Garlic) Extract | Induction of apoptosis, targeting leukemia stem cells | Acute Myeloid Leukemia (AML) | Significant impairment of AML cell viability in ex vivo studies.[9] | Ex vivo cell viability assays, Apoptosis assays on primary patient samples.[9] |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate anti-leukemic activity is crucial for independent verification and further research.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the therapeutic agent required to inhibit the growth of leukemic cell lines by 50% (IC50).
-
Protocol:
-
Seed leukemic cell lines (e.g., KOPT-K1 for T-ALL) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with varying concentrations of the test compound (e.g., OTSSP167, a kinase inhibitor with anti-leukemic properties) for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
-
Protocol:
-
Treat leukemic cells with the therapeutic agent at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-leukemic activity of a therapeutic agent in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are injected with human leukemic cells (e.g., KOPT-K1).
-
Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), the mice are randomized into treatment and control groups.
-
The treatment group receives the therapeutic agent (e.g., OTSSP167 at 10 mg/Kg), while the control group receives a vehicle.
-
Leukemia burden is monitored throughout the study.
-
Survival of the mice in each group is recorded.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Leukemia - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. T-cell Acute Lymphoblastic Leukemia: A Roadmap to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
Safety Operating Guide
Important Safety Notice: Information on "Taltsv" Unavailablespan
Immediate action required: Please verify the chemical name "Taltsv."
Extensive searches for "this compound" have not yielded any matching results in chemical databases or safety literature. Consequently, no specific disposal procedures, safety data, or handling protocols can be provided.
It is critical to positively identify a substance before handling or disposal. Improper management of chemical waste can pose significant risks to personnel, facilities, and the environment.
Recommended Actions for Researchers and Laboratory Professionals
-
Verify the Substance Name: Double-check the spelling and designation of the chemical. It may be an internal codename, a new compound not yet in public literature, or a typographical error.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. The manufacturer or supplier is required to provide an SDS for all hazardous materials. This document will contain specific instructions in:
-
Section 7: Handling and Storage
-
Section 8: Exposure Controls/Personal Protection
-
Section 13: Disposal Considerations
-
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the definitive resource for waste management guidance. They will provide protocols compliant with local, state, and federal regulations.
General Chemical Waste Disposal Workflow
As a general reference, the following diagram illustrates a typical workflow for identifying and disposing of laboratory chemical waste. This is a generalized model and must not be used as a substitute for the specific guidance found in a substance's SDS.
Caption: Generalized workflow for laboratory chemical waste disposal.
Placeholder Data Table
Once "this compound" is correctly identified, quantitative data from its SDS can be summarized for quick reference. The table below is a template demonstrating how such data should be structured.
| Parameter | Specification | Source (SDS Section) |
| Waste Category | e.g., Halogenated Organic | Section 13 |
| pH Range for Disposal | e.g., 6.0 - 9.0 | Section 13 |
| Required Neutralization | e.g., Yes, with Sodium Bicarb | Section 13 |
| Container Type | e.g., HDPE, Glass | Section 7 |
| Storage Temperature | e.g., < 25°C | Section 7 |
| Incompatible Materials | e.g., Strong Oxidizers, Acids | Section 10 |
Your safety is paramount. Always rely on the official Safety Data Sheet and your institution's EHS-approved protocols for all chemical handling and disposal procedures.
Standard Operating Procedure: Handling and Disposal of Taltsv
Disclaimer: The substance "Taltsv" is not a recognized chemical compound based on available data. The following guidelines are based on standard laboratory procedures for handling potent, potentially hazardous cytotoxic compounds and should be adapted to the specific, known properties of the actual substance being handled. Always consult the Safety Data Sheet (SDS) for any chemical before use.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent. The procedures outlined below are designed to minimize exposure risk and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to prevent exposure to this compound. The following table summarizes the required PPE for different laboratory procedures.
| Procedure | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved, chemotherapy-rated nitrile gloves | Safety glasses with side shields and face shield | Disposable, solid-front gown with tight-fitting cuffs | N95 or higher-rated respirator |
| Solution Preparation | Chemical Fume Hood | Double-gloved, chemotherapy-rated nitrile gloves | Safety glasses with side shields | Disposable, solid-front gown with tight-fitting cuffs | Not required if work is performed correctly within a certified fume hood |
| In Vitro Cell Culture Handling | Biosafety Cabinet (Class II) | Double-gloved, chemotherapy-rated nitrile gloves | Safety glasses with side shields | Disposable, solid-front gown with tight-fitting cuffs | Not required if work is performed correctly within a certified biosafety cabinet |
| Waste Disposal | Chemical Fume Hood | Double-gloved, chemotherapy-rated nitrile gloves | Safety glasses with side shields and face shield | Disposable, solid-front gown with tight-fitting cuffs | N95 or higher-rated respirator |
Decontamination and Disposal Plan
Effective decontamination and proper disposal are mandatory to prevent secondary contamination and ensure environmental safety.
Decontamination Protocol:
-
Surface Decontamination: All surfaces and equipment potentially contaminated with this compound must be decontaminated. A 2-step process is recommended:
-
Wipe surfaces with a solution of 1N sodium hydroxide to degrade the active compound.
-
Follow with a 70% ethanol wipe to remove any residual sodium hydroxide.
-
-
Spill Management:
-
Small Spills (<5 mL or <5 g): Absorb with a chemotherapy spill pad. Decontaminate the area as described above.
-
Large Spills (>5 mL or >5 g): Evacuate the area and contact the Environmental Health & Safety (EHS) department immediately.
-
Waste Disposal Plan: All waste contaminated with this compound is considered hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Plasticware) | Yellow, labeled "Cytotoxic Waste" bin with a sealed lid. | Bag all solid waste inside the fume hood or biosafety cabinet before placing it in the designated bin. |
| Liquid Waste (Media, Buffers) | Labeled, leak-proof hazardous waste container. | Aspirate all liquid waste into a flask containing bleach (to a final concentration of 10%) to inactivate the compound. This flask must be clearly labeled as hazardous waste. |
| Sharps (Needles, Pipette Tips) | Puncture-proof, labeled "Cytotoxic Sharps" container. | Dispose of all sharps directly into the container without recapping. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for safely preparing a stock solution from solid this compound.
Methodology:
-
Pre-Weighing Preparation:
-
Don all required PPE as specified in the table above (weighing solid).
-
Prepare the workspace inside a certified chemical fume hood or ventilated balance enclosure.
-
Decontaminate the analytical balance with 70% ethanol.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of solid this compound onto weighing paper. Use caution to avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Place the weighing paper with the this compound powder into a sterile, conical tube of appropriate volume.
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and user initials.
-
Store the aliquots at -80°C, protected from light.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated cytotoxic waste containers.
-
Decontaminate the balance and all surfaces within the fume hood as per the decontamination protocol.
-
Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of potent compounds, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
